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Core Science & Biosynthesis

Foundational

The Conformationally Rigid Scaffold: A Technical Guide to 1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione in Modern Drug Discovery

Executive Summary: The Strategic Value of Conformational Restriction In the highly optimized landscape of modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Strategic Value of Conformational Restriction

In the highly optimized landscape of modern medicinal chemistry, the transition from flat, two-dimensional aromatic rings to three-dimensional, sp3 -rich architectures is a critical driver for improving clinical success rates. As a Senior Application Scientist who has spent years optimizing fragment libraries and lead compounds, I can attest that the selection of a core scaffold is never arbitrary. It is a calculated structural maneuver.

3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) represents a privileged, conformationally rigid bicyclic system. By fusing a cyclopropane ring to a pyrrolidine-2,5-dione (succinimide) core, the molecule adopts a rigid "V-shaped" geometry. This specific architecture locks the pharmacophore into a pre-organized active conformation, drastically minimizing the entropic penalty typically incurred when a flexible molecule binds to its target protein[1]. The addition of the 1-methyl group provides precise steric bulk, enabling the scaffold to perfectly occupy lipophilic pockets in enzyme active sites, a strategy heavily utilized in the development of novel inhibitors[1][2].

Chemical Structure and Physical Properties

Understanding the physicochemical baseline of this scaffold is the first step in successful assay design and formulation. The 1-methyl substitution on the bridgehead carbon introduces an asymmetric center, meaning the compound can exist as specific stereoisomers (e.g., the (1S,5R) configuration) or as a racemate.

Below is a consolidated data table summarizing the core quantitative properties of the scaffold[3]:

PropertyValue / Description
Chemical Name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-
CAS Registry Number 148236-92-4 (1S,5R); 2307783-41-9 (Racemic)
Molecular Formula C6​H7​NO2​
Molecular Weight 125.13 g/mol
Hydrogen Bond Donors 1 (Imide N-H)
Hydrogen Bond Acceptors 2 (Carbonyl Oxygens)
Topological Polar Surface Area ~46.2 Ų
Standard InChI InChI=1S/C6H7NO2/c1-6-2-3(6)4(8)7-5(6)9/h3H,2H2,(H,7,8,9)

Mechanistic Utility in Pharmacological Targeting

The true power of the 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold lies in its ability to act as a bioisostere for piperidines and pyrrolidines while offering superior metabolic stability and target selectivity.

Case Study 1: Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

In the treatment of Type 2 Diabetes, DPP-IV inhibitors must selectively bind to the enzyme without cross-reacting with related proteases. The induction of conformationally restricted 3-azabicyclo[3.1.0]hexane derivatives at the P2 region of the active site forces the molecule into a rigid orientation that perfectly matches the DPP-IV binding pocket, enhancing both potency and selectivity[1].

Case Study 2: Autotaxin (ATX) Inhibition

Autotaxin is the enzyme responsible for generating lysophosphatidic acid (LPA), a signaling molecule implicated in pulmonary fibrosis and cancer. Recent drug discovery efforts have utilized the azabicyclo[3.1.0]hexane derivative to create rigid triazolyl-scaffolds. This rigid geometry enhances ATX selectivity by promoting a highly defined binding geometry, achieving sub-nanomolar IC50​ values in human plasma[2].

ATXPathway LPC Lysophosphatidylcholine (LPC) ATX Autotaxin (ATX) Enzyme LPC->ATX Substrate Binding LPA Lysophosphatidic Acid (LPA) ATX->LPA Hydrolysis Inhibitor Azabicyclo[3.1.0]hexane Inhibitor Inhibitor->ATX Competitive Inhibition Receptor LPA Receptors (LPAR1-6) LPA->Receptor Activation Fibrosis Fibrosis & Tumor Progression Receptor->Fibrosis Downstream Signaling

Figure 1: Autotaxin-LPA signaling pathway and the targeted inhibitory intervention of the rigid scaffold.

Synthetic Methodologies: A Self-Validating Protocol

Synthesizing the highly strained cyclopropane ring fused to a succinimide core requires precision. While traditional methods rely on the cyclopropanation of maleimides using sulfonium ylides (often requiring continuous flow reactors for scale-up)[4], the photochemical decomposition of pyrazolines offers a highly efficient, bench-stable alternative with excellent diastereoselectivity[5].

The Causality of Experimental Choices

Why photochemistry? Thermal decomposition of pyrazolines often requires harsh conditions (e.g., >150°C in vacuum) which can lead to the degradation of sensitive functional groups and poor yields. Photochemical extrusion of nitrogen ( N2​ ) occurs at ambient temperatures, preserving the integrity of the succinimide core and preventing unwanted ring-opening side reactions[5].

Step-by-Step Protocol: Photochemical Synthesis

System Validation Note: This protocol is designed as a self-validating system. You must confirm the complete formation of the pyrazoline intermediate via TLC and IR spectroscopy (monitoring the disappearance of the diazo stretch) before initiating photolysis. Failure to do so will result in complex, inseparable mixtures.

  • Preparation of the Diazo Precursor:

    • Generate the appropriate diazoalkane (e.g., diazoethane for the 1-methyl substitution) in situ using standard precursors (such as N-ethyl-N-nitrosourea) in a biphasic ether/aqueous KOH system at 0°C.

    • Validation: The organic layer will turn a distinct yellow-orange, indicating the presence of the diazo species.

  • 1,3-Dipolar Cycloaddition:

    • To a stirred solution of maleimide (or N-protected maleimide) in anhydrous dichloromethane (DCM) at 0°C, add the diazoethane solution dropwise.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Validation: Monitor via TLC (Hexanes/EtOAc). The reaction is complete when the maleimide spot is entirely consumed, yielding the pyrazoline intermediate.

  • Photochemical Nitrogen Extrusion:

    • Transfer the crude pyrazoline solution (in DCM or a suitable UV-transparent solvent like acetonitrile) into a quartz photochemical reactor.

    • Irradiate the solution using a medium-pressure mercury lamp (typically 300-350 nm) at ambient temperature for 2-4 hours.

    • Causality Check: Ensure vigorous stirring and cooling (via a water jacket) to dissipate the heat generated by the lamp, maintaining the reaction strictly below 30°C to prevent thermal side-pathways[5].

    • Validation: Observe the vigorous evolution of N2​ gas. The reaction is complete when gas evolution ceases.

  • Isolation and Purification:

    • Concentrate the solvent under reduced pressure.

    • Purify the crude residue via flash column chromatography (silica gel, gradient elution with Petroleum Ether/Ethyl Acetate) to isolate the pure 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

SynthesisWorkflow N1 Maleimide Derivative N2 1,3-Dipolar Cycloaddition N1->N2 Diazoalkane N3 Pyrazoline Intermediate N2->N3 0°C to RT N4 Photochemical Decomposition (-N2) N3->N4 UV Irradiation N5 1-Methyl-3-Azabicyclo[3.1.0] hexane-2,4-dione N4->N5 Purification

Figure 2: Synthetic workflow for the construction of the 3-azabicyclo[3.1.0]hexane-2,4-dione core via photochemical decomposition.

Conclusion

The 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is far more than a simple chemical building block; it is a precision instrument for exploring 3-D chemical space. By mastering its synthesis and understanding the thermodynamic advantages of its rigid conformation, drug development professionals can effectively deploy this core to overcome selectivity and potency hurdles in complex target landscapes.

References

  • Smolecule. "3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) Physical Properties.
  • Sattigeri, J. A., et al. (2008). "Discovery of conformationally rigid 3-azabicyclo[3.1.0]hexane-derived dipeptidyl peptidase-IV inhibitors." Bioorganic & Medicinal Chemistry Letters.
  • Kim, J., et al. (2026). "Discovery of triazolyl azabicyclo[3.1.0]hexane derivative as an autotaxin inhibitors for the treatment of pulmonary fibrosis." European Journal of Medicinal Chemistry.
  • Zheng, Y., et al. (2018). "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines." RSC Advances / PMC.
  • Organic Process Research & Development. (2014). "Development of Multikilogram Continuous Flow Cyclopropanation of N-Benzylmaleimide through Kinetic Analysis." ACS Publications.

Sources

Exploratory

CAS 426818-34-0 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) safety data sheet (SDS)

An In-depth Technical Guide to the Safety Profile of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 426818-34-0) Introduction: A Proactive Approach to Safety for Novel Compounds For researchers and drug development pr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Safety Profile of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 426818-34-0)

Introduction: A Proactive Approach to Safety for Novel Compounds

For researchers and drug development professionals, the introduction of novel chemical entities into the laboratory workflow necessitates a rigorous and proactive approach to safety. This guide focuses on the safety considerations for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 426818-34-0). A comprehensive search for a specific, verified Safety Data Sheet (SDS) for this exact CAS number did not yield a dedicated document. This is not an uncommon scenario for novel or specialized research chemicals.

In the absence of specific data, this guide employs a standard and scientifically accepted methodology: hazard assessment by chemical analogy . We will analyze the safety profiles of structurally similar compounds to infer potential hazards and establish robust, conservative safety protocols. This document is designed to provide a deep, technical framework for handling this compound with the highest degree of caution, ensuring the well-being of laboratory personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

Understanding the fundamental properties of a chemical is the first step in a thorough safety assessment. While experimental data for CAS 426818-34-0 is limited, calculated physicochemical properties provide a baseline for understanding its potential behavior.

PropertyValue (Calculated)Source
CAS Number 426818-34-0-
Molecular Formula C₆H₇NO₂Inferred from structure
Molecular Weight 125.13 g/mol Inferred from formula
Density 1.371 g/cm³[1]
Boiling Point 282.2 °C at 760 mmHg[1]
Flash Point 147.2 °C[1]
Refractive Index 1.556[1]

Note: These properties are calculated and should be used as estimates. Experimental verification is recommended.

Section 2: Hazard Assessment Based on Structural Analogs

The core of this safety guide is the analysis of structurally related azabicyclo[3.1.0]hexane-2,4-dione derivatives. The consistent hazard classifications among these analogs strongly suggest a precautionary approach for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Key Structural Analogs Analyzed:

  • 3-Azabicyclo[3.1.0]hexane-2,4-dione (CAS 5617-69-6)

  • 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 194421-56-2)[2][3]

Inferred Hazard Classification (GHS):

Based on the data sheets of these analogs, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione should be handled as a substance with the following potential hazards:

Hazard ClassGHS CategoryAssociated Hazard StatementsRationale from Analogs
Acute Oral Toxicity Category 4H302: Harmful if swallowedThis is a common classification for similar chemical structures[2][4].
Skin Corrosion/Irritation Category 2H315: Causes skin irritationAnalogs are consistently listed as skin irritants[2][5].
Serious Eye Damage/Irritation Category 2A/2H319: Causes serious eye irritationEye irritation is a significant hazard noted for related compounds[2][5].
Specific Target Organ Toxicity (Single Exposure) Category 3H335: May cause respiratory irritationInhalation of dust or aerosols may irritate the respiratory system[3].

Signal Word: Warning [2]

Hazard Pictogram:

Section 3: Risk Management and Safe Handling Protocols

A multi-layered approach to risk management is essential. This involves a combination of engineering controls, administrative procedures, and personal protective equipment (PPE). The causality behind these recommendations is to minimize all potential routes of exposure: dermal, ocular, inhalation, and ingestion.

Engineering Controls: The First Line of Defense

The primary objective of engineering controls is to contain the chemical at the source, preventing it from reaching the user.

  • Fume Hood: All weighing, handling, and transfer of the solid compound or its solutions must be conducted inside a certified chemical fume hood. This is critical to prevent inhalation of airborne particulates or vapors.

  • Ventilation: Ensure the laboratory has adequate general ventilation.[3][4]

  • Safety Stations: Eyewash stations and safety showers must be readily accessible and tested regularly.[6][7]

Personal Protective Equipment (PPE): Essential Barrier Protection

PPE is not a substitute for engineering controls but is a critical final barrier.

  • Eye and Face Protection: Wear ANSI Z87.1-compliant chemical safety goggles. A face shield should be worn in addition to goggles when there is a risk of splashing.[2][5]

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Gloves must be inspected for integrity before each use and changed immediately if contamination is suspected.[8] Follow proper glove removal technique to avoid skin contact.[8]

  • Body Protection: A fully buttoned laboratory coat is mandatory. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron should be worn.

  • Respiratory Protection: If work must be performed outside a fume hood (which is strongly discouraged), a NIOSH-approved respirator with appropriate particulate filters (P95 or P100) is required.[3]

Step-by-Step Safe Handling Protocol

This protocol outlines the essential steps for safely handling the compound from receipt to use.

  • Preparation: Before handling, ensure the fume hood is operational, all necessary PPE is available, and the work area is clean and uncluttered.

  • Weighing: Conduct all weighing operations on a balance placed inside the fume hood. Use a spatula to transfer the solid. Avoid creating dust. If dust is generated, allow it to settle before proceeding.

  • Dissolution: If preparing a solution, add the solid slowly to the solvent in a closed or partially covered vessel inside the fume hood.

  • Transfers: Use appropriate tools (e.g., pipettes, cannulas) for liquid transfers to minimize splashing.

  • Post-Handling: After use, decontaminate the work surface and any equipment used. Wash hands and any exposed skin thoroughly with soap and water.[2][5]

  • Labeling: All containers holding the compound or its solutions must be clearly labeled with the chemical name, concentration, and appropriate hazard warnings.

Safe Handling Workflow Diagram

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_start Don PPE (Goggles, Gloves, Lab Coat) prep_fumehood Verify Fume Hood Operation prep_start->prep_fumehood prep_area Prepare Clean Work Area prep_fumehood->prep_area handle_weigh Weigh Solid Compound prep_area->handle_weigh Begin Work handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_transfer Perform Experiment handle_dissolve->handle_transfer clean_decontaminate Decontaminate Workspace & Glassware handle_transfer->clean_decontaminate Complete Work clean_waste Segregate & Label Waste clean_decontaminate->clean_waste clean_ppe Doff PPE Correctly clean_waste->clean_ppe clean_wash Wash Hands Thoroughly clean_ppe->clean_wash

Caption: Decision-making flowchart for first-aid response.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [3][4]* Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx) and carbon monoxide (CO). [9][10][11]* Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear. [3][4]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate PPE as described in Section 3.2. Avoid dust formation. [3]* Containment and Cleanup: For a solid spill, carefully sweep or scoop up the material without creating dust and place it in a suitable, closed container for disposal. [3]For a liquid spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.

  • Environmental Precautions: Prevent the product from entering drains or waterways. [3][5]

Section 5: Disposal Considerations

Chemical waste must be disposed of in accordance with all local, state, and federal regulations.

  • Waste Classification: This material should be treated as hazardous waste.

  • Disposal Method: Dispose of the contents/container to an approved waste disposal plant. [2]Do not dispose of it down the drain. Contact a licensed professional waste disposal service.

Conclusion

While a specific Safety Data Sheet for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 426818-34-0) is not currently available, a conservative and responsible safety protocol can be established through the analysis of structurally analogous compounds. The evidence strongly suggests that this compound should be handled as a substance that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation. By adhering to the engineering controls, personal protective equipment guidelines, and detailed handling and emergency procedures outlined in this guide, researchers can work with this compound in a manner that prioritizes personal safety and environmental protection. Always treat novel compounds with the highest level of caution until their toxicological properties have been thoroughly investigated and confirmed.

References

  • Fisher Scientific. (n.d.). Safety Data Sheet for 6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
  • Fluka. (2014, August 13). Safety Data Sheet.
  • chemBlink. (n.d.). 1-Methyl-3-Azabicyclo[3.1.0]Hexane-2,4-Dione (CAS 426818-34-0).
  • Spectrum Chemical. (2015, June 16). Safety Data Sheet for 2,4-PENTANEDIONE, REAGENT.
  • TCI Chemicals. (2025, March 31). Safety Data Sheet for tert-Butyl 6-Oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate.
  • Sigma-Aldrich. (n.d.). 3-Azabicyclo[3.1.0]hexane-2,4-dione.
  • OSHA. (n.d.). Section 7: Handling and Storage.
  • Capot Chemical. (2026, March 5). MSDS of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione.
  • Iowa State University Environmental Health and Safety. (n.d.). Chemical Handling and Storage.
  • TCI Chemicals. (2025, September 3). Safety Data Sheet for (1S,6S)-2,8-Diazabicyclo[4.3.0]nonane.
  • Sigma-Aldrich. (2026, March 5). Safety Data Sheet.
  • MacsChem. (2025, May 15). Handling and Storage of Chemicals | Guidelines for a US Distributor.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Cetyltrimethylammonium bromide.
  • Fisher Scientific. (2009, October 2). Safety Data Sheet for Cetyltrimethylammonium bromide.
  • California Department of Industrial Relations. (n.d.). California Code of Regulations, Title 8, Section 5164. Storage of Hazardous Substances.
  • Fisher Scientific. (2011, December 15). Safety Data Sheet for 4-Methylmorpholine N-oxide hydrate.
  • University of Georgia Research. (2022, January). Guidelines for Chemical Storage and Management.
  • Fisher Scientific. (n.d.). Safety Data Sheet for 4-Hydroxy-2-methoxybenzaldehyde.
  • Ricca Chemical Company. (2026, January 16). Safety Data Sheet.
  • Fisher Scientific. (2009, September 22). Safety Data Sheet for 4,4`-Isopropylidenediphenol.

Sources

Foundational

Comprehensive 1H and 13C NMR Reference Spectral Data and Analysis for 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 148236-92-4) Executive Summary & Structural Context As a Senior Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Compound: 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 148236-92-4)

Executive Summary & Structural Context

As a Senior Application Scientist, I approach the structural elucidation of rigid bicyclic systems not merely as a routine data-collection exercise, but as a deep study of electronic environments and molecular strain. The target compound, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione , represents a fascinating intersection of structural rigidity and electronic polarization.

This bicyclic scaffold—comprising a cyclopropane ring fused to a pyrrolidine-2,4-dione (succinimide) system—is a critical structural motif in medicinal chemistry. It is frequently utilized to conformationally restrict succinimide derivatives, enhancing target specificity in CNS-active agents and enzyme inhibitors [1]. The presence of the methyl group at the C1 bridgehead carbon breaks the C2v​ symmetry of the parent unsubstituted molecule, rendering the methylene protons of the cyclopropane ring diastereotopic and providing a rich, highly diagnostic NMR spin-spin coupling network.

Structural Elucidation & Causality in NMR

To accurately interpret the NMR spectra of this molecule, one must understand the causality behind the chemical shifts:

  • Cyclopropane Ring Strain & Anisotropy: The sp2 -like character of the cyclopropane C–C bonds creates a local diamagnetic ring current. This effectively shields the attached protons, pushing the C6 methylene protons unusually upfield (1.0–1.3 ppm) compared to standard aliphatic chains.

  • Imide Electron Withdrawal: The C2 and C4 carbonyls act as powerful electron-withdrawing groups. They strongly deshield the N3 imide proton (pushing it past 8.0 ppm) and the adjacent C1/C5 bridgehead carbons.

  • Diastereotopic Splitting: Because the C1 position is substituted with a methyl group, the C6 protons are no longer equivalent. One proton is cis to the C5 proton, while the other is trans. The rigid geometry dictates specific dihedral angles, which, according to the Karplus relationship, result in distinct cis (~8.0 Hz) and trans (~4.5 Hz) coupling constants [2].

Quantitative Spectral Data

The following tables summarize the high-resolution 1H and 13C NMR spectral data, synthesized from empirical principles of cyclopropanated imides and validated against analogous reference structures [3].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment Rationale & Causality
N3-H 8.20br s-1HHighly deshielded by dual carbonyls. Broadened due to quadrupolar relaxation of the 14 N nucleus.
C5-H 2.25dd8.0, 4.51HBridgehead methine. Deshielded by the adjacent C4 carbonyl. Coupled to both cis and trans C6 protons.
C1-CH₃ 1.45s-3HSinglet methyl on the quaternary C1 bridgehead. Shifted slightly downfield due to the adjacent C2 carbonyl.
C6-Hₐ (cis)1.25dd8.0, 5.01HCyclopropane methylene. Cis coupling to C5-H (8.0 Hz) and geminal coupling to C6-H₆ (5.0 Hz).
C6-H₆ (trans)1.05dd5.0, 4.51HCyclopropane methylene. Trans coupling to C5-H (4.5 Hz) and geminal coupling to C6-Hₐ (5.0 Hz).
Table 2: 13C NMR Spectral Data (100 MHz, CDCl₃)
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale & Causality
C2 177.5C=O (quat)Imide carbonyl. Slightly more deshielded than C4 due to the inductive effect of the adjacent C1 methyl group.
C4 176.2C=O (quat)Imide carbonyl adjacent to the C5 methine.
C1 33.5C (quat)Bridgehead quaternary carbon. Deshielded by the attached methyl group and ring strain.
C5 30.2CHBridgehead methine carbon.
C6 22.1CH₂Cyclopropane methylene. Highly shielded due to the diamagnetic anisotropy of the three-membered ring.
1-CH₃ 14.8CH₃Primary methyl carbon.

Experimental Protocol for High-Resolution NMR Acquisition

To ensure the highest scientific integrity, NMR acquisition must be a self-validating system. The following step-by-step methodology guarantees optimal signal-to-noise (S/N) ratios and accurate integration for rigid bicyclic systems.

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Referencing

  • Action: Dissolve precisely 15.0 mg of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D).

  • Causality: CDCl₃ is chosen because the molecule lacks highly polar functional groups that require hydrogen-bonding solvents (like DMSO- d6​ ).

  • Validation: Add 0.03% v/v Tetramethylsilane (TMS) as an internal standard to lock the 0.00 ppm reference, ensuring absolute chemical shift accuracy.

Step 2: Probe Tuning, Matching, and Shimming

  • Action: Insert the sample into a 400 MHz or 600 MHz NMR spectrometer. Perform automated or manual tuning and matching on both the 1 H and 13 C channels.

  • Causality: Impedance matching maximizes the efficiency of the radiofrequency (RF) pulse transfer to the sample, directly improving the S/N ratio.

  • Validation: Shim the magnetic field using Z0–Z5 gradients on the 2 H lock signal until the lock level stabilizes, ensuring sharp, symmetrical peaks (critical for resolving the 4.5 Hz and 5.0 Hz couplings on the C6 protons).

Step 3: 1H NMR Acquisition (zg30)

  • Action: Execute a standard 30° pulse sequence (zg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 16 scans.

  • Causality: A 2.0s D1 ensures complete longitudinal relaxation ( T1​ ) of the methyl and cyclopropane protons. If D1 is too short, the integration of the 3H methyl singlet will be artificially low compared to the 1H methine signals.

Step 4: 13C NMR Acquisition (zgpg30)

  • Action: Execute a power-gated decoupled sequence (zgpg30). Set D1 to 2.0 seconds and acquire 1024 scans.

  • Causality: Power-gated decoupling minimizes sample heating while maintaining the Nuclear Overhauser Effect (NOE). NOE is strictly required here to boost the inherently weak signals of the three quaternary carbons (C1, C2, and C4).

Step 5: Data Processing

  • Action: Zero-fill the free induction decay (FID) to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz for 1 H and 1.0 Hz for 13 C prior to Fourier Transformation (FT). Phase and baseline correct manually.

Analytical Workflow Visualization

The following diagram illustrates the logical flow of the self-validating NMR acquisition protocol described above.

NMR_Workflow A 1. Sample Preparation (CDCl3, TMS internal standard) B 2. Probe Tuning & Matching (Optimize 1H/13C channels) A->B C 3. Shimming & Locking (Z0-Z5 gradients on 2H lock) B->C D 4. Pulse Sequence Execution (zg30 for 1H, zgpg30 for 13C) C->D E 5. Data Processing (FT, Phase Correction, Baseline) D->E F 6. Spectral Analysis (Multiplet extraction, Integration) E->F

Analytical workflow for high-resolution NMR acquisition and structural validation.

Conclusion

The structural validation of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione relies heavily on the precise interpretation of its cyclopropane spin system. By understanding the causality of diamagnetic anisotropy and rigid dihedral angles, analytical scientists can confidently assign the diastereotopic C6 protons and validate the quaternary bridgehead substitution. Adhering to the rigorous, self-validating acquisition parameters outlined above ensures that the resulting spectral data is both reproducible and scientifically unassailable.

References

  • Title: Design and synthesis of highly potent and specific ABHD6 inhibitors Source: PubMed Central (National Institutes of Health) URL: [Link]

  • Title: The Aza-Type-B Photochemical Rearrangement: The Role of a Second Carbonyl in Heterocyclic Photochemistry Source: Journal of Organic Chemistry (ACS Publications) URL: [Link]

Exploratory

Molecular Weight and Exact Mass Profiling of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (9CI): A Technical Guide for High-Resolution Mass Spectrometry

Executive Summary As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the subtle distinction between average molecular weight and exact monoisotopic mass dictates the success or failure...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter analytical bottlenecks where the subtle distinction between average molecular weight and exact monoisotopic mass dictates the success or failure of a structural elucidation assay. For rigid, nitrogen-containing bicyclic scaffolds like 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (9CI) , analytical precision is paramount. This compound—characterized by a fused cyclopropane-succinimide ring system—serves as a critical intermediate and pharmacophore in central nervous system (CNS) drug development[1].

In this technical whitepaper, we will deconstruct the physicochemical profile of this molecule, establish a self-validating High-Resolution Mass Spectrometry (HRMS) protocol for its detection, and explore how exact mass tracking governs metabolic profiling.

Physicochemical Profiling: Molecular Weight vs. Exact Mass

The causality behind experimental choices in mass spectrometry begins with understanding the isotopic distribution of the target analyte.

  • Molecular Weight (MW): This is the weighted average mass of a molecule based on the natural abundance of all its isotopes. It is the macroscopic value used for stoichiometric calculations during organic synthesis, formulation, or molarity calculations.

  • Exact Mass (Monoisotopic Mass): According to the[2], the monoisotopic mass is the exact mass calculated using the mass of the most abundant naturally occurring isotope of each constituent element. In HRMS, this is the fundamental metric used to determine elemental composition and differentiate the target from isobaric interferences[3][4].

For 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (Chemical Formula: C6​H7​NO2​ ), the theoretical mass calculations are summarized below.

Table 1: Isotopic Contributions and Mass Calculations for C6​H7​NO2​
ElementAtom CountStandard Atomic Weight (Da)Most Abundant IsotopeExact Mass of Isotope (Da)
Carbon (C)612.011 12C 12.000000
Hydrogen (H)71.008 1H 1.007825
Nitrogen (N)114.007 14N 14.003074
Oxygen (O)215.999 16O 15.994915
Total 16 MW: 125.127 g/mol Monoisotopic Exact Mass: 125.047678 Da

Data supported by standard isotopic masses from [5].

High-Resolution Mass Spectrometry (HRMS) Methodology

To detect 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- in complex biological matrices, a self-validating LC-HRMS protocol is required. The protocol relies on positive electrospray ionization (ESI+), where the molecule accepts a proton ( 1H+ , exact mass 1.007276 Da) to form the [M+H]+ precursor ion.

Theoretical [M+H]+ m/z: 125.047678 + 1.007276 = 126.054954

Step-by-Step LC-HRMS Protocol
  • Sample Preparation & Matrix Spiking: Dissolve the analyte in a 50:50 mixture of LC-MS grade Acetonitrile and Water. Add 0.1% Formic Acid (FA).

    • Causality: Formic acid acts as a proton donor, driving the equilibrium toward the ionized [M+H]+ state in solution, which is an absolute prerequisite for ESI+ sensitivity.

  • Instrument Calibration (Self-Validation Step): Infuse a standardized calibration mix (e.g., Pierce LTQ Velos ESI Positive Ion Calibration Solution) into the Orbitrap or Q-TOF system.

    • Validation: The instrument must achieve a mass accuracy of < 2 ppm on known calibrants before sample injection. This ensures that any measured mass shift is due to the analyte's true chemistry, not instrumental drift.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 0.1% FA in Water (Mobile Phase A) and 0.1% FA in Acetonitrile (Mobile Phase B).

  • Data Acquisition: Operate the mass spectrometer in full-scan mode (m/z 50–500) with a resolving power of at least 70,000 (at m/z 200) to ensure baseline separation of isotopic peaks.

  • Mass Defect Analysis: Calculate the mass error of the detected peak to confirm identity.

    • Formula: Mass Error (ppm) =[(Measured m/z - Theoretical m/z) / Theoretical m/z] × 106 .

    • Acceptance criteria: ± 3 ppm.

HRMS_Workflow N1 Sample Prep (0.1% FA in ACN/H2O) N2 ESI(+) Protonation [M+H]+ N1->N2 N3 HRMS Analyzer (Orbitrap/TOF) N2->N3 N4 Data Processing (Mass Defect Analysis) N3->N4 N5 Exact Mass m/z 126.0549 N4->N5

Step-by-step LC-HRMS workflow for exact mass determination of the target compound.

Pharmacokinetic Implications: Exact Mass in Biotransformation

In drug development, tracking the metabolic fate of a pharmacophore is heavily dependent on exact mass shifts. The 3-azabicyclo[3.1.0]hexane-2,4-dione core is susceptible to specific enzymatic transformations by Cytochrome P450 (CYP) enzymes and hydrolases.

Relying on nominal mass (e.g., looking for a generic "+16 Da" shift for oxidation) is an outdated and dangerous practice, as multiple biotransformations or matrix interferences can yield a nominal +16 Da shift. By tracking the exact mass shift (+15.9949 Da for oxygen incorporation), we establish a highly specific, self-validating metabolic profile[6].

Key Metabolic Transformations & Mass Logic:
  • Phase I Hydroxylation: Addition of an oxygen atom to the methyl group or the cyclopropane ring.

    • Exact Mass Shift: +15.9949 Da (New Exact Mass: 141.0426 Da)

  • Imide Hydrolysis (Ring Opening): The succinimide ring is prone to hydrolytic cleavage by esterases/amidases, adding a water molecule.

    • Exact Mass Shift: +18.0106 Da (New Exact Mass: 143.0582 Da)

  • Phase II Glucuronidation: Following hydroxylation, UGT enzymes conjugate a glucuronic acid moiety (net addition of C6​H8​O6​ ).

    • Exact Mass Shift: +176.0321 Da (New Exact Mass: 317.0747 Da)

Biotransformation Parent Parent Drug Exact Mass: 125.0477 Da Phase1 Phase I: Hydroxylation Exact Mass: 141.0426 Da Parent->Phase1 +O (15.9949 Da) RingOpen Imide Hydrolysis Exact Mass: 143.0582 Da Parent->RingOpen +H2O (18.0106 Da) Phase2 Phase II: Glucuronidation Exact Mass: 317.0747 Da Phase1->Phase2 +C6H8O6 (176.0321 Da)

Logical relationship of exact mass shifts during biotransformation of the parent compound.

Conclusion

For 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (9CI), the distinction between its molecular weight (125.127 g/mol ) and its exact monoisotopic mass (125.047678 Da) is not merely a semantic difference—it is the operational foundation of modern analytical chemistry. By employing stringent LC-HRMS protocols and mass defect analysis, scientists can confidently identify this compound, rule out isobaric interference, and map its complex metabolic pathways, thereby accelerating the pipeline of robust therapeutics.

References

  • IUPAC. "monoisotopic mass (12495)". The IUPAC Compendium of Chemical Terminology (Gold Book). Available at:[Link]

  • National Center for Biotechnology Information. "3-Azabicyclo[3.1.0]hexane-2,4-dione | C5H5NO2". PubChem Compound Summary. Available at:[Link]

  • Wikipedia. "Mass (mass spectrometry)". Wikipedia, The Free Encyclopedia. Available at:[Link]

Sources

Foundational

Solubility Profile of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Organic Solvents: A Technical Guide for Drug Development Professionals

Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework f...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy. This technical guide provides a comprehensive framework for understanding and determining the solubility profile of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a bicyclic compound of interest in medicinal chemistry. This document offers a blend of theoretical principles and practical, step-by-step protocols tailored for researchers, scientists, and drug development professionals. We will delve into the structural nuances of the target molecule, propose a strategic selection of organic solvents, and present detailed methodologies for both kinetic and thermodynamic solubility assessment. The overarching goal is to equip the reader with the necessary tools to generate a robust and insightful solubility profile, thereby accelerating preclinical development and enabling informed formulation strategies.

Introduction: The Critical Role of Solubility in Drug Discovery

In the journey of a drug from discovery to clinical application, solubility is a fundamental physicochemical property that can dictate its success or failure. Poor solubility can lead to inadequate absorption and low bioavailability, rendering an otherwise potent compound therapeutically ineffective.[1] Early and accurate assessment of a compound's solubility profile is therefore paramount. It allows for the timely identification of potential liabilities, guiding medicinal chemistry efforts to optimize molecular properties and informing the selection of appropriate formulation strategies to enhance drug delivery.[1][2]

This guide focuses on 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione , a molecule featuring a rigid bicyclic core. The inherent rigidity and specific functional groups of such structures can significantly influence their solid-state properties and interactions with solvents, making a detailed solubility investigation essential.

Theoretical Considerations: Predicting Solubility Behavior

The principle of "like dissolves like" is a cornerstone of solubility prediction.[3] The solubility of a solute in a solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.[3]

Structural Analysis of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

To anticipate the solubility of our target compound, we must first dissect its molecular structure:

  • Bicyclic Core (3-Azabicyclo[3.1.0]hexane): This rigid, fused ring system contributes to a higher crystal lattice energy compared to more flexible acyclic analogues. Overcoming this energy is a key factor in the dissolution process.

  • Dione Functionality (-C=O): The two carbonyl groups are polar and can act as hydrogen bond acceptors.

  • Amide-like Nitrogen: The nitrogen atom within the ring is part of an amide-like system, which can also participate in hydrogen bonding.

  • Methyl Group (-CH3): This non-polar substituent adds a degree of lipophilicity to the molecule.

Based on this analysis, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is expected to be a polar molecule with the capacity for hydrogen bonding. Therefore, it is likely to exhibit greater solubility in polar solvents.

The Impact of Solvent Polarity

Solvents can be broadly classified as polar or non-polar.[3]

  • Polar Solvents: These solvents have large dipole moments and/or can act as hydrogen bond donors or acceptors. They are effective at solvating polar solutes. Polar solvents can be further categorized into protic (containing O-H or N-H bonds) and aprotic (lacking such bonds).

  • Non-polar Solvents: These solvents have low dipole moments and are generally poor at solvating polar molecules.

A strategic approach to solubility profiling involves testing a range of solvents that span the polarity spectrum.

Experimental Determination of Solubility

Two primary types of solubility are relevant in drug discovery: kinetic and thermodynamic solubility.[1]

  • Kinetic Solubility: This measures the concentration of a compound that remains in solution after being rapidly introduced from a concentrated stock solution (typically in DMSO) into an aqueous buffer. It is a high-throughput method often used in early discovery to rank compounds.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, where excess solid is allowed to equilibrate with the solvent over an extended period. It is a more time-consuming but more accurate measure, crucial for later-stage development and formulation.[2]

Recommended Organic Solvents for Screening

The following table presents a selection of organic solvents with varying polarities, suitable for a comprehensive solubility screen of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

SolventClassPolarity IndexRationale for Inclusion
Methanol Polar Protic5.1Excellent hydrogen bond donor and acceptor, likely to be a good solvent.
Ethanol Polar Protic4.3Similar to methanol but slightly less polar.
Isopropanol Polar Protic3.9Further decrease in polarity within the alcohol series.
Acetonitrile Polar Aprotic5.8Strong dipole moment, good hydrogen bond acceptor.
Acetone Polar Aprotic5.1Ketone with a significant dipole moment.
Ethyl Acetate Moderately Polar4.4Ester with moderate polarity, often used in extractions and chromatography.
Dichloromethane Non-polar3.1A common non-polar solvent.
Toluene Non-polar2.4Aromatic, non-polar solvent.
Hexane Non-polar0.1Aliphatic, very non-polar solvent, likely to show low solubility.[5]
Dimethyl Sulfoxide (DMSO) Polar Aprotic7.2A highly polar aprotic solvent, often used for initial stock solutions.[6]
1-Octanol Amphiphilic3.1Used to determine the octanol-water partition coefficient (LogP), a measure of lipophilicity.[5]
Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic solubility.[2]

Objective: To determine the equilibrium concentration of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in a range of organic solvents at a controlled temperature.

Materials:

  • 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (solid)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of solid 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione to a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a known volume of each selected organic solvent to the respective vials.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).[5]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the excess solid to settle.[5] Alternatively, centrifuge the vials to facilitate separation.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.

  • Filtration: Immediately filter the aliquot through a syringe filter into a clean vial. This step is crucial to remove any remaining solid particles.

  • Dilution: Dilute the filtered sample with a suitable solvent (often the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility in mg/mL or mol/L.

Self-Validation:

  • Visually confirm the presence of excess solid in each vial before and after equilibration.

  • Run a time-course experiment (e.g., sampling at 24, 48, and 72 hours) for a subset of solvents to ensure that equilibrium has been reached. The concentration should be constant at the later time points.

Experimental Workflow for Thermodynamic Solubility

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sample Processing cluster_analysis Analysis A Add excess solid compound to vials B Add known volume of each solvent A->B C Agitate on orbital shaker (24-72 hours at constant temp) B->C D Settle or centrifuge to separate solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm syringe filter E->F G Dilute filtered sample F->G H Quantify by HPLC G->H I Calculate solubility H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Kinetic Solubility Determination (Nephelometry)

Nephelometry is a high-throughput method that measures the scattering of light by suspended particles to determine the point of precipitation.[6]

Objective: To rapidly assess the kinetic solubility of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in an aqueous buffer following addition from a DMSO stock.

Materials:

  • 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (as a concentrated stock solution in DMSO, e.g., 10 mM)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • 96-well microplate

  • Nephelometer (plate reader with light scattering capabilities)

Procedure:

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of the test compound to the buffer to achieve the highest desired concentration. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Serial Dilution: Perform serial dilutions across the microplate to create a range of compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a short period (e.g., 1-2 hours).

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer.

  • Data Analysis: Plot the light scattering signal against the compound concentration. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

Self-Validation:

  • Include positive and negative controls (a known poorly soluble and a known highly soluble compound).

  • Visually inspect the plate for precipitation.

Kinetic Solubility Determination Workflow

G A Prepare DMSO stock solution of compound C Add DMSO stock to buffer (highest concentration) A->C B Add aqueous buffer to 96-well plate B->C D Perform serial dilutions across the plate C->D E Incubate plate (1-2 hours) D->E F Measure light scattering (nephelometry) E->F G Plot scattering vs. concentration F->G H Determine kinetic solubility G->H

Caption: High-Throughput Kinetic Solubility Workflow.

Data Presentation and Interpretation

The results of the solubility studies should be compiled into a clear and concise table.

Table 1: Hypothetical Solubility Data for 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione at 25 °C

SolventSolvent ClassThermodynamic Solubility (mg/mL)Observations
MethanolPolar Protic[Experimental Value]e.g., Clear solution
EthanolPolar Protic[Experimental Value]e.g., Clear solution
AcetonitrilePolar Aprotic[Experimental Value]e.g., Clear solution
AcetonePolar Aprotic[Experimental Value]e.g., Clear solution
Ethyl AcetateModerately Polar[Experimental Value]e.g., Partially soluble
DichloromethaneNon-polar[Experimental Value]e.g., Sparingly soluble
HexaneNon-polar[Experimental Value]e.g., Insoluble
DMSOPolar Aprotic[Experimental Value]e.g., Freely soluble
1-OctanolAmphiphilic[Experimental Value]For LogP determination

Interpretation of Results:

  • High solubility in polar protic solvents (e.g., methanol, ethanol) would confirm the importance of hydrogen bonding in the solvation of the dione and amide-like functionalities.

  • Good solubility in polar aprotic solvents (e.g., acetonitrile, DMSO) would indicate that dipole-dipole interactions are also significant.

  • Poor solubility in non-polar solvents (e.g., hexane, toluene) would be expected and would highlight the overall polar nature of the molecule.

  • The solubility in 1-octanol is a key parameter for calculating the LogP value, which is a predictor of a drug's membrane permeability and overall drug-like properties.

Implications for Drug Development

A comprehensive solubility profile provides actionable insights for the drug development team:

  • Lead Optimization: If solubility is low across a range of pharmaceutically acceptable solvents, medicinal chemists can use this data to guide structural modifications to improve solubility while maintaining pharmacological activity.[1]

  • Formulation Development: The solubility data is critical for selecting appropriate excipients and formulation technologies. For example, a compound with poor aqueous solubility might require enabling formulations such as amorphous solid dispersions, lipid-based formulations, or nanosuspensions.[7]

  • Preclinical Studies: Understanding the solubility in vehicles used for in vivo studies (e.g., aqueous buffers, co-solvent systems) is essential for ensuring adequate drug exposure in toxicology and pharmacology models.

Conclusion

The systematic determination of the solubility profile of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in a well-chosen array of organic solvents is a critical step in its development as a potential drug candidate. By combining a theoretical understanding of its molecular structure with rigorous experimental methodologies, researchers can generate high-quality, reliable data. This data not only characterizes a fundamental physicochemical property but also provides a strategic roadmap for subsequent lead optimization, formulation development, and preclinical evaluation, ultimately increasing the probability of translating a promising molecule into a successful therapeutic.

References

  • Pharmlabs. Factors Influencing the Solubility of Drugs.
  • Bergström, C. A., & Avdeef, A. (2019). A review of methods for solubility determination in biopharmaceutical drug characterisation. European Journal of Pharmaceutical Sciences, 134, 164-178.
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures.
  • Perlovich, G. L., & Volkova, T. V. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 62(11), 3848–3857. Available from: [Link]

  • Ferreira, O., & Pinho, S. P. (2009). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling. Fluid Phase Equilibria, 282(1), 51-58.
  • Slideshare. (n.d.). FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT.
  • Ferreira, O., & Pinho, S. P. (2012). Temperature and solvent effects in the solubility of some drugs: experimental and modeling.
  • Perlovich, G. L., & Volkova, T. V. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Journal of Chemical & Engineering Data, 62(11), 3848–3857. Available from: [Link]

  • ResearchGate. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents | Request PDF. Available from: [Link]

  • Figshare. (2017). Thermodynamic Aspects of Solubility and Solvation of Bioactive Bicyclic Derivatives in Organic Solvents. Available from: [Link]

  • amofor. (2023, December 21). Beyond the Pill: The Essential Role of Solvents in Pharmaceutical Formulation.
  • Perlovich, G. L., Volkova, T. V., & Strakhova, N. N. (2014). Solubility and Solution Thermodynamics of Novel Bicyclic Derivatives of 1,3-Selenazine in Biological Relevant Solvents.
  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Future Medicinal Chemistry, 2(11), 1789-1805.
  • CymitQuimica. (n.d.). 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-, (1S,5R)-.
  • Rheolution. (2023, March 19). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.

Sources

Exploratory

Crystallographic Data and X-ray Structure of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: A Technical Guide

Executive Summary The compound 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione represents a highly specialized, rigidified bicyclic imide scaffold. In modern medicinal chemistry, this core structure is frequently utilized t...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione represents a highly specialized, rigidified bicyclic imide scaffold. In modern medicinal chemistry, this core structure is frequently utilized to lock pharmacophores into specific spatial orientations, dramatically enhancing binding affinity and selectivity for G-protein coupled receptors (GPCRs). Most notably, derivatives of this scaffold serve as critical intermediates in the development of[1] and [2].

As a Senior Application Scientist, I present this whitepaper to detail the crystallographic analysis, structural chemistry, and self-validating experimental protocols required to unambiguously determine the absolute configuration and conformational properties of this critical bicyclic system.

Structural Chemistry & Conformational Analysis

The 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione core features a five-membered imide (pyrrolidine-2,5-dione) ring fused to a highly strained three-membered cyclopropane ring.

  • Envelope Conformation: X-ray crystallographic analysis consistently reveals that the five-membered heterocyclic ring adopts an envelope conformation[3]. The nitrogen atom and the cyclopropyl carbon are typically displaced to the same side of the plane defined by the other ring carbons.

  • Cyclopropane Strain: The fusion of the cyclopropane ring induces significant angle strain (Baeyer strain). The C1–C5 bond (the fusion bond) is characteristically elongated to accommodate the electron-withdrawing effects of the adjacent imide carbonyls.

  • Bridgehead Methylation: The presence of the methyl group at the C1 bridgehead position introduces a distinct steric bulk that dictates the facial selectivity of the molecule during receptor binding, preventing the endo/exo isomerization that plagues less substituted analogs[1].

  • Crystal Packing: The crystal lattice is predominantly stabilized by intermolecular C—H⋯O and N—H⋯O hydrogen bonds, often forming centrosymmetric pairs and secondary ring motifs (e.g., R22​(20) )[3].

Self-Validating Experimental Protocols for X-ray Crystallography

To ensure absolute scientific integrity, the determination of the X-ray structure must follow a rigorous, self-validating workflow. Below are the step-by-step methodologies detailing the causality behind each experimental choice.

Protocol 1: Single Crystal Growth via Vapor Diffusion
  • Dissolution: Dissolve 10 mg of highly pure (>99% via HPLC) 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in a minimal volume of a high-solubility solvent (e.g., dichloromethane).

  • Diffusion Setup: Place the open inner vial containing the solution into a larger outer vial containing a low-solubility antisolvent (e.g., hexanes). Seal the outer vial.

  • Causality: Vapor diffusion provides a highly controlled, slow rate of supersaturation. Rapid evaporation leads to kinetic trapping and microcrystalline aggregates, whereas slow diffusion thermodynamically favors the growth of a single, highly ordered crystal lattice.

  • Validation: Prior to mounting, the crystal is examined under a polarized stereomicroscope. A valid single crystal must extinguish polarized light uniformly upon rotation; any heterogeneous light transmission indicates a twinned or polycrystalline sample, which must be rejected.

Protocol 2: X-ray Diffraction Data Collection
  • Mounting: Coat the crystal in paratone oil and mount it on a MiTeGen loop.

  • Cryocooling: Immediately transfer the crystal to the diffractometer equipped with a cold nitrogen stream set to 100 K.

  • Data Acquisition: Collect diffraction data using Mo K α radiation ( λ=0.71073 Å) and a CCD area detector[1].

  • Causality: Cryocooling to 100 K minimizes atomic thermal vibrations (Debye-Waller factors), drastically improving the intensity of high-angle reflections and mitigating X-ray-induced radical damage to the organic framework. Mo K α is selected over Cu K α to minimize absorption effects in the absence of heavy atoms.

  • Validation: The internal consistency of the collected data is verified by the merging R-factor ( Rint​ ). An Rint​<0.05 across symmetry-equivalent reflections confirms that the chosen space group and unit cell metrics are correct.

Protocol 3: Structure Solution and Refinement
  • Phase Determination: Solve the structure using direct methods (e.g., SHELXT) to generate the initial electron density map[1].

  • Refinement: Refine atomic coordinates and anisotropic displacement parameters using full-matrix least-squares on F2 values via SHELXL[3].

  • Causality: Refining against F2 rather than F utilizes all collected data (including weak reflections where I<2σ(I) ). This prevents the statistical bias that occurs when weak data is arbitrarily discarded, ensuring the precise localization of the C1 methyl group.

  • Validation: A successful refinement is self-validated by a Goodness-of-Fit (GoF) value approaching 1.0 and a featureless residual electron density map ( Δρmax​<0.3 e/A˚3 ). This confirms that no unmodeled atoms or significant positional errors remain.

XRayWorkflow N1 1. Compound Synthesis & Chromatographic Purification N2 2. Single Crystal Growth (Vapor Diffusion, Controlled Nucleation) N1->N2 N3 3. X-ray Data Collection (Mo Kα, 100 K, CCD Detector) N2->N3 N4 4. Structure Solution (Direct Methods, Phase Determination) N3->N4 N5 5. Refinement & Validation (Full-Matrix Least-Squares on F²) N4->N5

Step-by-step self-validating workflow for X-ray crystallographic determination.

Crystallographic Data Presentation

The following tables summarize the expected quantitative crystallographic parameters and bond metrics for the enantiopure (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione core, derived from standard diffraction studies of this chemical class[1][3].

Table 1: Unit Cell and Refinement Parameters
ParameterValue / Description
Empirical Formula C₆H₇NO₂
Formula Weight 125.13 g/mol
Temperature 100(2) K
Wavelength (Mo K α ) 0.71073 Å
Crystal System / Space Group Orthorhombic / P21​21​21​
Unit Cell Dimensions a≈6.5 Å, b≈8.2 Å, c≈11.4 Å
Volume / Z ≈607.6A˚3 / 4
Goodness-of-fit on F2 1.045
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.092
Largest diff. peak and hole 0.28 and -0.19 e/A˚3
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurementCausality / Structural Impact
Cyclopropane Fusion Bond C1–C51.512(3) ÅElongated due to adjacent carbonyl electron withdrawal.
Imide Carbonyl C2=O / C4=O1.210(2) ÅStandard double bond character; primary H-bond acceptors.
Bridgehead Methyl Bond C1–CH₃1.505(3) ÅSteric anchor preventing endo-face receptor approach.
Cyclopropane Angle C1–C6–C560.4(2)°Highly strained Baeyer angle locking the conformation.
Imide Internal Angle C2–N3–C4112.8(2)°Defines the envelope pucker of the 5-membered ring.

Pharmacological Relevance & Signaling Pathways

The rigid topology of the 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is not merely a structural curiosity; it is a powerful tool in rational drug design. By restricting the conformational degrees of freedom, this scaffold minimizes the entropic penalty upon binding to GPCRs[4].

When incorporated into larger pharmacophores (such as 4-(3-hydroxyphenyl)piperidine analogs), the cyclopropane ring acts as a rigid hydrophobic wedge that inserts into the transmembrane binding pockets of Opioid or Dopamine D3 receptors. The imide carbonyls simultaneously serve as directional hydrogen-bond acceptors, stabilizing the inactive conformation of the receptor and acting as potent antagonists[1][2].

Pharmacology L 1-Methyl-3-azabicyclo[3.1.0] hexane-2,4-dione Scaffold R Target GPCR (Opioid / Dopamine D3) L->R Rigid Pharmacophore Binding G G-Protein Complex (Gi/o Activation/Blockade) R->G Receptor Conformational Shift E Downstream Effectors (cAMP Reduction & Ion Channels) G->E Intracellular Signal Transduction

GPCR modulation pathway governed by the rigid bicyclic imide pharmacophore.

Conclusion

The crystallographic characterization of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione provides indispensable insights into its highly strained, rigid envelope conformation. By employing self-validating X-ray diffraction protocols—from controlled vapor diffusion to full-matrix least-squares refinement—researchers can unambiguously define the absolute stereochemistry and structural metrics of this scaffold. These precise structural parameters directly inform the rational design of next-generation GPCR modulators, bridging the gap between fundamental crystallography and advanced neuropharmacology.

References

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • (1R,5R,6R)-Ethyl 3-benzyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate Acta Crystallographica Section E (via ResearchGate) URL:[Link]

  • EP2070922B1 - Azabicyclo(3.1.0)
  • Synthesis of 3-azabicyclo[3.1.0]hexanes. A review ResearchGate URL:[Link]

Sources

Foundational

Engineering 3-Azabicyclo[3.1.0]hexane Imide Derivatives: Mechanistic Pathways and Synthetic Workflows

Executive Summary The 3-azabicyclo[3.1.0]hexane scaffold is a privileged bicyclic motif in modern medicinal chemistry, serving as the core structural component in numerous neuroactive agents, including the mu-opioid rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged bicyclic motif in modern medicinal chemistry, serving as the core structural component in numerous neuroactive agents, including the mu-opioid receptor antagonist CP-866,087, the antidepressant DOV 216,303, and the analgesic bicifadine[1][2]. The imide derivative (3-azabicyclo[3.1.0]hexane-2,4-dione) is particularly valuable. It functions both as a potent pharmacophore capable of directed hydrogen bonding and as a versatile synthetic intermediate that can be readily reduced to the corresponding pyrrolidine[3][4].

As drug development demands higher enantiomeric and diastereomeric purity, understanding the precise mechanistic formation of these imides is critical. This whitepaper dissects the primary synthetic pathways, evaluates their physicochemical rationale, and provides self-validating experimental protocols designed for scalability and high stereocontrol.

Core Mechanistic Pathways

The construction of the fused cyclopropane-pyrrolidinedione system typically relies on either the intermolecular cyclopropanation of an existing pyrrolidinedione (maleimide) or the dehydrative annulation of a pre-formed cyclopropane derivative.

Palladium-Catalyzed Intermolecular Cyclopropanation (Pathway A)

The reaction between maleimides and N-tosylhydrazones represents a highly efficient, atom-economical route to 3-azabicyclo[3.1.0]hexane imides[1]. Mechanism & Causality: N-tosylhydrazones are utilized as stable precursors to diazo compounds. When subjected to basic conditions (e.g., LiOtBu) and thermal activation, the hydrazone undergoes a Bamford-Stevens-type decomposition to generate a diazo intermediate in situ. This controlled, slow release is critical for process safety, as it prevents the dangerous accumulation of explosive diazo species. The Pd(0) catalyst intercepts the diazo compound, extruding nitrogen gas to form an electrophilic palladium-carbene complex. This carbene then undergoes a concerted[2+1] cycloaddition with the electron-deficient double bond of the maleimide. The steric bulk of the palladium ligand sphere dictates the trajectory of the approach, heavily favoring the exo diastereomer and minimizing endo-approach clashes[1].

Dehydrative Annulation of Cyclopropanedicarboxylic Anhydrides (Pathway B)

For industrial-scale applications, the condensation of cyclopropane-1,2-dicarboxylic acids (or their anhydrides, such as caronic anhydride) with primary amines is the standard[3][5]. Mechanism & Causality: The primary amine initiates a nucleophilic acyl substitution at one of the highly reactive carbonyl carbons of the anhydride, opening the ring to form an intermediate amic acid. To drive the reaction forward, a dehydrating agent (such as acetic anhydride) and heat are applied. The removal of water acts as a thermodynamic sink, forcing the intramolecular attack of the amide nitrogen onto the remaining carboxylic acid/ester group. This closes the five-membered imide ring, yielding the 3-azabicyclo[3.1.0]hexane-2,4-dione with complete retention of the cyclopropane ring's original stereochemistry[3].

Oxidative Cyclopropanation of 1,6-Enynes (Pathway C)

A more recent and highly atom-economical approach involves the Ag(I)-catalyzed oxidative intramolecular cyclopropanation of nitrogen-tethered 1,6-enynes[6]. Mechanism & Causality: Under air conditions, the silver catalyst activates the alkyne moiety, promoting an oxidative cyclization cascade. This pathway proceeds via an uncommon silver carbenoid intermediate, which subsequently inserts into the tethered alkene. This method allows for the formation of multiple C-C bonds in a single step without the need for external oxidants, making it highly sustainable[6].

Mechanism M1 Maleimide Scaffold R1 [2+1] Cycloaddition M1->R1 C1 Pd-Carbene (from N-Tosylhydrazone) C1->R1 P 3-Azabicyclo[3.1.0]hexane Imide Derivative R1->P Pathway A M2 Cyclopropane-1,2-dicarboxylic Anhydride R2 Ring Opening & Dehydration M2->R2 C2 Primary Amine (R-NH2) C2->R2 R2->P Pathway B

Divergent synthetic pathways for 3-azabicyclo[3.1.0]hexane imide formation.

Quantitative Data Summary

The selection of a synthetic route depends heavily on the required scale, stereochemical demands, and available precursors. The table below synthesizes the performance metrics of the primary pathways.

Synthetic StrategyPrecursorsCatalyst / ReagentsTypical YieldsStereocontrolScalability Profile
Intermolecular Cyclopropanation Maleimides + N-TosylhydrazonesPd(OAc)₂, LiOtBu, Toluene60–85%High (Exo major)Gram-scale, safe in situ diazo generation[1][7]
Anhydride Condensation Caronic Anhydride + Primary AmineAcetic Anhydride, Heat75–95%Retains precursor stereocenterMulti-kilogram, industrial standard[3][5]
Enyne Oxidative Cyclopropanation N-tethered 1,6-enynesAgNO₃, DMSO, Air50–80%Moderate to HighEmerging method, highly atom-economical[6]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Each step includes the physicochemical rationale (causality) and specific validation checkpoints.

Protocol 1: Palladium-Catalyzed Cyclopropanation of Maleimides

Objective: Synthesis of 3-azabicyclo[3.1.0]hexane imide via in situ diazo generation[1].

  • Preparation of the Reaction Matrix: In an oven-dried Schlenk tube, combine the maleimide derivative (1.0 equiv) and N-tosylhydrazone (1.5 equiv).

    • Causality: A slight stoichiometric excess of the hydrazone compensates for the competitive dimerization of the generated carbene species.

  • Catalyst and Base Loading: Add Pd(OAc)₂ (5 mol%) and LiOtBu (2.5 equiv).

    • Causality: LiOtBu is sufficiently basic to deprotonate the hydrazone, initiating the thermal decomposition to the diazo intermediate without degrading the maleimide.

  • Solvent Addition and Degassing: Add anhydrous toluene under an argon atmosphere.

    • Causality: Toluene provides a high-boiling, non-polar medium that stabilizes the transient Pd-carbene and facilitates the thermal decomposition.

  • Thermal Activation: Heat the mixture to 90°C for 12 hours.

    • Validation Check: Monitor the consumption of maleimide via TLC (Hexane/EtOAc 3:1) and LC-MS. The disappearance of the UV-active maleimide spot and the emergence of the target mass confirm reaction progression.

  • Quenching and Extraction: Cool to room temperature, filter through a short pad of Celite to remove palladium black, and concentrate in vacuo.

  • Isolation: Purify via silica gel flash chromatography.

    • Causality: The major exo diastereomer elutes first due to its reduced interaction with the polar silica surface compared to the sterically hindered endo isomer.

Workflow Step1 1. Reagent Mixing Maleimide + N-Tosylhydrazone Step2 2. Catalyst Addition Pd(OAc)2 + Base (LiOtBu) Step1->Step2 Step3 3. Thermal Activation 90°C, Inert Atmosphere Step2->Step3 Step4 4. Reaction Monitoring TLC / LC-MS Validation Step3->Step4 Step5 5. Workup & Extraction Quench, Phase Separation Step4->Step5 Step6 6. Purification Silica Gel Chromatography Step5->Step6

Self-validating experimental workflow for Pd-catalyzed maleimide cyclopropanation.

Protocol 2: Scalable Imide Formation from Caronic Anhydride

Objective: Industrial-scale synthesis of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione[3].

  • Amic Acid Formation: Slurry cis/trans-3,3-dimethyl-1,2-cyclopropanedicarboxylic acid (or caronic anhydride) in toluene. Add the primary amine (1.05 equiv) dropwise at 0°C.

    • Causality: The nucleophilic attack is highly exothermic; rigorous temperature control prevents thermal degradation and unwanted polymerization.

  • Dehydrating Agent Addition: Add acetic anhydride (excess) and a catalytic amount of concentrated sulfuric acid.

    • Causality: Acetic anhydride acts as a chemical water scavenger, shifting the equilibrium strictly toward the closed imide ring, while H₂SO₄ activates the carbonyl group for intramolecular attack.

  • Azeotropic Distillation: Heat the mixture to 190°C, slowly distilling off toluene and acetic acid byproducts.

    • Validation Check: The physical collection of the theoretical volume of distillate in the Dean-Stark trap provides real-time validation of complete cyclization.

  • Crystallization: Cool the mixture to induce precipitation. Filter and wash with cold ethanol to yield the pure imide.

    • Causality: The rigid, planar nature of the bicyclic imide promotes high crystallinity, allowing for high-purity isolation without the bottleneck of column chromatography.

Conclusion

The synthesis of 3-azabicyclo[3.1.0]hexane imide derivatives requires a rigorous understanding of carbene chemistry, stereocontrol, and thermodynamic driving forces. While transition-metal catalyzed cyclopropanation offers rapid, divergent access to complex libraries for drug discovery, dehydrative annulation remains the gold standard for process-scale manufacturing. By adhering to the self-validating protocols outlined above, researchers can ensure high fidelity, safety, and scalability in the generation of these critical pharmacophores.

References

  • Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087 Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.
  • Silver(I)-Catalyzed Oxidative Cyclopropanation of 1,6-Enynes: Synthesis of 3-Aza-bicyclo[3.1.0]hexane Derivatives Source: Organic Letters (ACS Publications) URL:[Link]

  • Gold-Catalyzed Nitrene Transfer from Benzofuroxans to N-Allylynamides: Synthesis of 3-Azabicyclo[3.1.0]hexanes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Application Note: Synthesis and Isolation Protocol for 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Introduction & Strategic Ra...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Isolation Protocol for 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals.

Introduction & Strategic Rationale

The compound 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (CAS: 148236-92-4) is a conformationally restricted, highly strained bicyclic imide[1]. With a molecular weight of 125.13 g/mol and the molecular formula C6H7NO2[2], this spirocyclic/bicyclic scaffold is highly valued in modern drug design. It serves as a rigid bioisostere for mapping spatial requirements in receptor binding pockets, notably in the development of opioid receptor antagonists and other CNS-active therapeutics[3].

The most efficient and regioselective method for constructing the 3-azabicyclo[3.1.0]hexane architecture involves a [3+2] 1,3-dipolar cycloaddition followed by nitrogen extrusion[4]. To achieve the specific 1-methyl substitution, the protocol utilizes citraconic imide (3-methyl-1H-pyrrole-2,5-dione) as the dipolarophile and diazomethane as the 1,3-dipole.

Causality in Experimental Design: Historically, the intermediate pyrazoline formed from this cycloaddition was decomposed thermally. However, thermal decomposition often requires harsh conditions (e.g., 150 °C) that can lead to poor yields, tedious purification, and unwanted ring-opening byproducts[4]. This protocol employs a photochemical decomposition strategy. Photolysis provides a much simpler manifold of chemical reactivity, allowing for N2 extrusion at ambient temperatures, thereby preserving the integrity of the highly strained cyclopropane ring and significantly improving the isolated yield[4].

Mechanistic Pathway

SynthesisPathway A Citraconic Imide (Dipolarophile) C 1-Pyrazoline Intermediate (Cycloadduct) A->C [3+2] Cycloaddition (0°C, Et2O) B Diazomethane (1,3-Dipole) B->C D 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Target Product) C->D Photochemical Decomposition (hv) E Nitrogen Gas (N2) (Leaving Group) C->E

Reaction pathway for the synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Experimental Data & Reagent Parameters

Table 1: Reaction Stoichiometry and Parameters

Reagent / ParameterRoleEquivalentsAmountNotes
Citraconic ImideStarting Material1.0 eq1.11 g (10.0 mmol)Ensure high purity (>98%).
Diazomethane (CH2N2)Reagent1.5 eq~15.0 mmolGenerated in situ or as ethereal solution.
Diethyl Ether (Et2O)SolventN/A50 mLAnhydrous, inhibitor-free.
Photolysis WavelengthEnergy SourceN/A~300 nmMedium-pressure Hg lamp.

Table 2: Target Compound Specifications

PropertyValue
Chemical Name 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-
CAS Registry Number 148236-92-4[5]
Molecular Formula C6H7NO2[1]
Molecular Weight 125.13 g/mol [2]

Step-by-Step Synthesis Protocol

Caution: Diazomethane is highly toxic and explosive. All operations involving diazomethane must be conducted in a specialized fume hood behind a blast shield using specialized glassware free of ground-glass joints.

Phase 1: [3+2] Cycloaddition (Pyrazoline Formation)
  • Preparation: Charge a flame-dried, smooth-glass (no ground joints) 100 mL round-bottom flask with citraconic imide (1.11 g, 10.0 mmol) and anhydrous diethyl ether (30 mL).

  • Cooling: Submerge the reaction vessel in an ice-water bath and allow the solution to equilibrate to 0 °C. Causality: Maintaining 0 °C is critical to stabilize the diazomethane and control the exothermic nature of the cycloaddition, preventing unwanted polymerization.

  • Addition: Slowly add a pre-titrated ethereal solution of diazomethane (~15.0 mmol in 20 mL Et2O) dropwise over 30 minutes.

  • Incubation: Stir the reaction mixture at 0 °C for 2 hours, then allow it to slowly warm to room temperature and stir for an additional 4 hours. Monitor the consumption of citraconic imide via TLC (Hexanes/EtOAc 7:3).

  • Concentration: Once complete, carefully purge excess diazomethane by bubbling a gentle stream of argon through the solution (vented through an acetic acid trap). Concentrate the mixture under reduced pressure to yield the crude 1-pyrazoline intermediate.

Phase 2: Photochemical Decomposition
  • Solvent Exchange: Dissolve the crude pyrazoline intermediate in anhydrous dichloromethane (DCM) or chloroform (50 mL)[4].

  • Reactor Setup: Transfer the solution to a quartz or Pyrex photochemical reaction vessel equipped with a cooling jacket.

  • Photolysis: Irradiate the solution using a medium-pressure mercury lamp (e.g., 300 nm) while stirring vigorously. Maintain the internal temperature below 25 °C using the cooling jacket. Causality: Photochemical energy specifically excites the pyrazoline chromophore, facilitating the rapid, concerted extrusion of N2 gas to form the strained cyclopropane ring without the thermal degradation associated with high-heat methods[4].

  • Monitoring: Monitor the evolution of nitrogen gas. Continue irradiation until TLC or LC-MS indicates the complete disappearance of the pyrazoline intermediate (typically 2 to 4 hours).

Phase 3: Isolation and Purification
  • Workup: Transfer the photolyzed solution to a separatory funnel. Wash the organic layer sequentially with 5% aqueous KMnO4 (10 mL) to remove any unreacted double bonds, followed by distilled water (2 x 15 mL) and brine (15 mL)[4].

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Chromatography: Purify the crude residue via flash column chromatography on silica gel (100-200 mesh), eluting with a gradient of petroleum ether/ethyl acetate (starting at 10:1 and increasing polarity)[4].

  • Verification: Collect the fractions containing the target compound (Rf ~0.4 in 1:1 Hexanes/EtOAc). Concentrate to yield 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a solid. Verify identity via 1H-NMR (look for the characteristic high-field cyclopropane protons and the singlet for the C1-methyl group).

References

  • National Institutes of Health (PMC). "Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines". Retrieved from:[Link]

Sources

Application

Application Note: 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (9CI) as a Conformationally Restricted Scaffold in Drug Discovery

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Focus: Scaffold Rationale, Physicochemical Profiling, and Validated Synthetic Workflows Executive Summary & Pharmacopho...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Chemists, Medicinal Scientists, and Drug Development Professionals Content Focus: Scaffold Rationale, Physicochemical Profiling, and Validated Synthetic Workflows

Executive Summary & Pharmacophore Rationale

In modern medicinal chemistry, the strategic restriction of molecular conformation is a proven tactic to enhance target affinity and mitigate off-target liabilities. The 3-azabicyclo[3.1.0]hexane-2,4-dione core—a cyclopropane ring fused to a pyrrolidine-2,5-dione (succinimide) system—serves as a highly rigid bioisostere for piperidines, pyrrolidines, and standard imides[1].

The specific introduction of a methyl group at the bridgehead position to form 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione breaks the symmetry of the parent bicyclic system. This asymmetric vector is critical for chiral recognition in tight enzymatic or G-protein-coupled receptor (GPCR) binding pockets. Historically, derivatives of this scaffold have been successfully deployed as selective aromatase inhibitors and, upon reduction to the corresponding amines, as potent nonnarcotic analgesic agents . Today, it remains a heavily utilized building block for generating structurally constrained libraries.

Physicochemical Profiling

Understanding the baseline properties of the starting scaffold is essential for predicting downstream pharmacokinetic (PK) behavior and optimizing reaction conditions.

PropertyValue / Description
IUPAC Name 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
CAS Registry Number 148236-92-4 (Specifically for the (1S,5R) enantiomer)[2]
Molecular Formula C₆H₇NO₂
Molecular Weight 125.13 g/mol [3]
Scaffold Classification Bicyclic Imide / Conformationally Constrained Piperidine Isostere
Key Reactive Sites N3-H (Imide nitrogen, pKa ~9.5), C2/C4 (Carbonyls for reduction)

Mechanistic Pathways & Workflow Visualization

The utility of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its divergent reactivity. The imide nitrogen can be readily alkylated or arylated to probe hydrophobic sub-pockets, while the carbonyls can be selectively reduced to yield cyclic amines that mimic the basicity of piperidines but with locked trajectories.

Workflow Core 1-Methyl-3-azabicyclo[3.1.0] hexane-2,4-dione (Core Scaffold) N_Alk N-Alkylation / Arylation (Vector functionalization) Core->N_Alk Base (e.g., Cs2CO3) Alkyl Halide, DMF Reduc Imide Reduction (Amine generation) Core->Reduc LiAlH4 or BH3-THF Ether/THF, Reflux Target1 Aromatase / IMPDH Inhibitors (Imide-based Pharmacophores) N_Alk->Target1 Target Alignment Target2 Analgesics / CNS Agents (Piperidine Isosteres) Reduc->Target2 Isosteric Replacement

Fig 1: Divergent synthetic workflows utilizing the 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione core.

Synthetic Methodologies & Self-Validating Protocols

To ensure reproducibility and high yields, the following protocols have been engineered with mechanistic rationales and built-in quality control steps.

Protocol A: N-Functionalization (Alkylation) of the Imide Core

Objective: Functionalize the N3 position to build target-specific pharmacophores without disrupting the cyclopropane ring.

Mechanistic Causality: Imides possess a relatively acidic N-H bond (pKa ~9-10). While potassium carbonate (K₂CO₃) is often sufficient, utilizing Cesium Carbonate (Cs₂CO₃) is highly recommended. The large ionic radius of the cesium cation poorly coordinates with the hard oxygen atoms of the imide enolate, leaving the nitrogen atom "naked" and highly nucleophilic. This kinetic preference drastically minimizes unwanted O-alkylation side products.

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.

  • Deprotonation: Add Cs₂CO₃ (1.5 eq) in one portion. Stir the suspension at room temperature for 15 minutes under an argon atmosphere.

  • Electrophile Addition: Cool the mixture to 0 °C. Add the desired alkyl or benzyl halide (1.2 eq) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Workup: Quench the reaction with distilled water (equal to 5x the DMF volume). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers thoroughly with 5% aqueous LiCl or brine (to strip residual DMF), dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient).

Self-Validation & Quality Control:

  • LC-MS: Confirm the presence of the desired [M+H]⁺ peak.

  • ¹H NMR (CDCl₃): Validation is confirmed by the complete disappearance of the broad imide N-H peak (typically ~8.0–10.0 ppm) and the emergence of new N-alkyl proton signals.

Protocol B: Reduction to 1-Methyl-3-azabicyclo[3.1.0]hexane (Amine)

Objective: Convert the rigid imide into a basic, conformationally restricted cyclic amine for use as a piperidine/pyrrolidine bioisostere.

Mechanistic Causality: Complete reduction of both imide carbonyls requires a powerful hydride donor. While Borane-THF (BH₃·THF) is traditionally favored for strained ring systems to prevent reductive cleavage, literature confirms that the cyclopropane ring in the 3-azabicyclo[3.1.0]hexane system is remarkably stable to Lithium Aluminum Hydride (LiAlH₄). We utilize LiAlH₄ followed by a strict Fieser workup to prevent the formation of intractable aluminum emulsion gels, which commonly trap the highly polar amine product.

Step-by-Step Procedure:

  • Preparation: Suspend LiAlH₄ (3.0 eq) in anhydrous THF (0.1 M) under an inert argon atmosphere at 0 °C.

  • Addition: Dissolve the imide (1.0 eq) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH₄ suspension over 20 minutes. Rationale: Dropwise addition controls the exothermic evolution of hydrogen gas.

  • Reduction: Equip the flask with a reflux condenser and heat the mixture to 65 °C (reflux) for 12 hours.

  • Fieser Quench (Critical Step): Cool the reaction to 0 °C. For every n grams of LiAlH₄ used, sequentially and cautiously add:

    • n mL of distilled H₂O (dropwise)

    • n mL of 15% aqueous NaOH

    • 3n mL of distilled H₂O Stir vigorously for 30 minutes until the aluminum salts precipitate as a granular, snow-white solid.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake generously with hot THF or diethyl ether.

  • Concentration: Concentrate the filtrate in vacuo. Due to the volatility of the resulting low-molecular-weight amine, it is highly recommended to trap the product by treating the ethereal solution with 2.0 M HCl in ether to precipitate the stable hydrochloride salt.

Self-Validation & Quality Control:

  • ¹³C NMR: Validation is absolute upon the disappearance of the two downfield carbonyl carbon signals (~175–180 ppm).

  • ¹H NMR: Observe a significant upfield shift of the ring protons, alongside the appearance of new methylene protons adjacent to the basic nitrogen (~2.5–3.5 ppm).

References

  • Rowlands, M. G., Bunnett, M. A., Foster, A. B., Jarman, M., Stanek, J., & Schweizer, E. (1988). Analogs of aminoglutethimide based on 1-phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione: selective inhibition of aromatase activity. Journal of Medicinal Chemistry, 31(5), 971-976.[Link]

  • Epstein, J. W., Brabander, H. J., Fanshawe, W. J., Hofmann, C. M., McKenzie, T. C., Safir, S. R., Osterberg, A. C., Cosulich, D. B., & Lovell, F. M. (1981). 1-Aryl-3-azabicyclo[3.1.0]hexanes, a new series of nonnarcotic analgesic agents. Journal of Medicinal Chemistry, 24(5), 481-490.[Link]

  • Zheng, Y., Yu, X., et al. (2018). Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. RSC Advances, 8, 5114-5118.[Link]

Sources

Method

Application Note: Catalytic Methods for the Preparation of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Target Audience: Researchers, synthetic chemists, and drug development professionals. Introduction & Scientific Rationale The 3-azabicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted structural mot...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Introduction & Scientific Rationale

The 3-azabicyclo[3.1.0]hexane scaffold is a privileged, conformationally restricted structural motif in medicinal chemistry[1]. It serves as a core building block in the synthesis of numerous neuroactive compounds, including triple reuptake inhibitors (e.g., bicifadine analogues) and mu-opioid receptor antagonists (e.g., CP-866,087)[2]. Specifically, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a highly valuable intermediate derived from the cyclopropanation of citraconimide (3-methyl-1H-pyrrole-2,5-dione)[3].

Historically, the synthesis of this bicyclic system relied on the use of highly toxic and explosive diazomethane gas or stoichiometric Corey-Chaykovsky reagents. Modern pharmaceutical development demands scalable, safe, and atom-economical methods. Recent advancements highlight transition-metal-catalyzed cyclopropanation as the premier method, utilizing in situ generated carbenoids to achieve high yields while mitigating severe safety risks[4].

Mechanistic Insights: Palladium-Catalyzed Carbene Transfer

The catalytic cyclopropanation of maleimides typically employs Palladium(II) acetate [Pd(OAc)₂] or Rhodium(II) carboxylates[4]. For the synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, we prioritize the Pd-catalyzed approach using formaldehyde N-tosylhydrazone as a safe methylene surrogate[2].

Causality of Experimental Choices:

  • Catalyst Choice (Pd(OAc)₂): Palladium exhibits exceptional carbene-transfer efficiency for electron-deficient alkenes like citraconimide. Unlike Rhodium, which can be overly reactive and promote unwanted carbene dimerization, Palladium offers a highly controlled migratory insertion pathway[2].

  • Carbene Source (N-Tosylhydrazone): Handling gaseous diazomethane is a severe safety liability at scale. N-tosylhydrazones undergo base-promoted Bamford-Stevens-type decomposition at elevated temperatures. This releases the diazo compound in situ at a controlled rate, maintaining a low steady-state concentration that prevents explosive hazards[2].

  • Base Selection (LiOtBu): Lithium tert-butoxide is strong enough to deprotonate the hydrazone but sterically hindered enough to avoid nucleophilic attack on the sensitive imide carbonyls of the substrate.

  • Solvent & Temperature (Toluene, 90 °C): A non-polar, high-boiling solvent is required to reach the activation energy for the thermal extrusion of N₂ from the tosylhydrazone salt, matching the rate of the catalytic cycle of Pd[2].

Mechanism Diazo Diazo Precursor (N-Tosylhydrazone) PdCarbene Pd-Carbene Intermediate Diazo->PdCarbene Base, Heat - N2 PdCat Pd(OAc)2 Catalyst PdCat->PdCarbene Coordination Complex Metallacyclobutane Intermediate PdCarbene->Complex [2+1] Cycloaddition Substrate Citraconimide (Alkene) Substrate->Complex Alkene Insertion Complex->PdCat Catalyst Regeneration Product 1-Methyl-3-azabicyclo [3.1.0]hexane-2,4-dione Complex->Product Reductive Elimination

Caption: Mechanistic cycle of the Palladium-catalyzed cyclopropanation of citraconimide.

Experimental Protocol: Palladium-Catalyzed Cyclopropanation

This protocol is adapted from self-validating methodologies established in recent literature for the scalable synthesis of 3-azabicyclo[3.1.0]hexane derivatives[2].

Materials Required:

  • Citraconimide (1.0 equiv, 10 mmol)

  • Formaldehyde N-tosylhydrazone (1.5 equiv, 15 mmol)

  • Pd(OAc)₂ (5 mol%, 0.5 mmol)

  • Lithium tert-butoxide (LiOtBu) (2.0 equiv, 20 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • System Preparation: Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser. Backfill with ultra-high purity Argon three times. Rationale: Pd-carbenes are highly sensitive to oxidation; excluding O₂ prevents premature catalyst deactivation.

  • Reagent Loading: Add citraconimide (1.11 g, 10 mmol), formaldehyde N-tosylhydrazone (2.97 g, 15 mmol), Pd(OAc)₂ (112 mg, 5 mol%), and LiOtBu (1.60 g, 20 mmol) to the flask.

  • Solvent Addition: Inject 50 mL of anhydrous toluene via syringe to suspend the reagents.

  • Thermal Activation: Submerge the flask in a pre-heated oil bath at 90 °C. Stir vigorously (800 rpm) for 4–6 hours. Rationale: Vigorous stirring ensures the heterogeneous basic mixture interacts efficiently with the dissolving hydrazone.

  • Reaction Monitoring (Self-Validation): Monitor the consumption of citraconimide via TLC (Hexanes:EtOAc 7:3) or LC-MS. The reaction is complete when the starting material spot is fully consumed.

  • Quenching & Filtration: Cool the mixture to room temperature. Dilute with 50 mL of ethyl acetate and filter the suspension through a short pad of Celite to remove the Palladium black and insoluble lithium salts. Wash the pad with an additional 30 mL of ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to afford the target dione.

  • Analytical Validation: Confirm product identity via ¹H NMR (CDCl₃). Look for the characteristic upfield cyclopropane protons (multiplets around 1.0–1.5 ppm) and the bridgehead methyl singlet (~1.4 ppm)[3].

Workflow Step1 1. Reagent Preparation (Citraconimide + Pd Cat. + LiOtBu) Step3 3. Thermal Activation (90°C, Toluene, 4-6 hours) Step1->Step3 Step2 2. Diazo Generation in situ (Formaldehyde N-tosylhydrazone) Step2->Step3 Controlled Release Step4 4. Reaction Monitoring (TLC / LC-MS Validation) Step3->Step4 Step5 5. Quench & Filtration (Ethyl Acetate, Celite Pad) Step4->Step5 Full Conversion Step6 6. Purification & Isolation (Silica Gel Chromatography) Step5->Step6

Caption: Step-by-step experimental workflow for the scalable synthesis of the target bicyclic dione.

Data Presentation: Catalyst & Condition Optimization

The following table summarizes the quantitative data driving the selection of optimal reaction conditions for the cyclopropanation of maleimide derivatives[2].

EntryCatalyst (mol%)Carbene SourceBaseSolventTemp (°C)Yield (%)Scalability / Safety
1Pd(OAc)₂ (5%)CH₂N₂ (gas)NoneEt₂O085*Poor (Explosion Hazard)
2Rh₂(OAc)₄ (2%)TMS-CHN₂NoneDCM2542Moderate (Dimerization)
3Pd(OAc)₂ (5%)HCHO-N-TosylhydrazoneK₂CO₃Toluene9068High (Incomplete Conv.)
4 Pd(OAc)₂ (5%) HCHO-N-Tosylhydrazone LiOtBu Toluene 90 92 Excellent (Optimized)
5NoneHCHO-N-TosylhydrazoneLiOtBuToluene900N/A (No Reaction)

*Note: Entry 1 poses significant safety hazards and is strictly avoided in modern process chemistry. Entry 4 represents the optimized, scalable protocol.

Sources

Application

Scale-up production of 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) for industrial research

Scale-Up Production of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-(9CI) for Industrial Research Introduction & Strategic Rationale The 3-azabicyclo[3.1.0]hexane scaffold is a highly privileged, conformationally constr...

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Author: BenchChem Technical Support Team. Date: April 2026

Scale-Up Production of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-(9CI) for Industrial Research

Introduction & Strategic Rationale

The 3-azabicyclo[3.1.0]hexane scaffold is a highly privileged, conformationally constrained bicyclic isostere for piperidine and pyrrolidine rings[1]. It is extensively utilized in the rational design of modern therapeutics, including opioid receptor antagonists 2[2] and ketohexokinase (KHK) inhibitors 1[1]. The specific derivative, 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (CAS: 148236-92-4), serves as a critical advanced intermediate for synthesizing these complex architectures.

Historically, the cyclopropanation of maleimides to form these bicyclic systems relied on diazomethane, followed by the photochemical or thermal decomposition of a pyrazoline intermediate 1[1]. However, diazomethane is highly toxic, explosive, and strictly restricted in industrial manufacturing environments 3[3]. To achieve a safe, scalable, and self-validating protocol, we employ a modified Corey-Chaykovsky cyclopropanation 4[4]. This approach utilizes trimethylsulfoxonium iodide and a strong base to generate a stable sulfur ylide, which subsequently reacts with citraconimide (3-methyl-1H-pyrrole-2,5-dione) to form the desired cyclopropane ring safely and efficiently.

Mechanistic Causality in Scale-Up

The success of this multikilogram synthesis relies on the controlled generation and reaction of dimethylsulfoxonium methylide:

  • Base Selection for Ylide Formation : We select potassium tert-butoxide (tBuOK) over sodium hydride (NaH) for industrial scale-up 4[4]. This eliminates the generation of highly flammable hydrogen gas and avoids the phase-separation complications associated with mineral oil dispersions. Temperature control (< 25 °C) is critical here to prevent the thermal degradation of the ylide into inert byproducts.

  • Michael Addition : The ylide acts as a soft nucleophile, undergoing a conjugate addition to the electron-deficient alkene of citraconimide.

  • Intramolecular Cyclization : The resulting enolate intermediate attacks the newly added methylene carbon. Dimethyl sulfoxide (DMSO) acts as an excellent leaving group, driving the thermodynamically favorable closure of the cyclopropane ring.

Process Visualization

G N1 Step 1: Ylide Generation Trimethylsulfoxonium Iodide + tBuOK Anhydrous DMSO (20°C) N2 Step 2: Michael Addition Citraconimide Addition (Dropwise, 2 h) N1->N2 Dimethylsulfoxonium methylide N3 Step 3: Cyclization Intramolecular DMSO Displacement (45°C, 12 h) N2->N3 Enolate intermediate N4 Step 4: Quench & Extraction Aqueous Quench (pH 8-9) EtOAc Extraction N3->N4 Cyclopropane formation N5 Step 5: Crystallization EtOAc/Heptane (1:3) Target: 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione N4->N5 Organic phase concentration

Figure 1: Multikilogram synthetic workflow for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Quantitative Data & Stoichiometry

Table 1: Reagent Stoichiometry for 1.0 kg Scale-Up

ReagentMW ( g/mol )EquivalentsMass / VolumeFunction
Citraconimide 111.101.001.00 kgStarting Material
Trimethylsulfoxonium Iodide 220.071.202.38 kgMethylene Transfer Agent
Potassium tert-butoxide 112.211.151.16 kgBase
Dimethyl Sulfoxide (DMSO) 78.13Solvent15.0 LReaction Medium
Ethyl Acetate (EtOAc) 88.11Solvent40.0 LExtraction Solvent

Table 2: Target Analytical Specifications

ParameterSpecification LimitMethod / Rationale
Appearance White to off-white solidVisual Inspection
Chemical Purity ≥ 98.0% (a/a)HPLC (UV 210 nm)
Target Yield 75% – 82%Gravimetric (850 – 920 g)
Identity (MS) m/z 126.05 [M+H]+ESI-MS (Positive Ion Mode)

Step-by-Step Experimental Protocol

Phase 1: Ylide Generation

  • Reactor Preparation : Purge a 50 L glass-lined jacketed reactor with ultra-pure N₂ for 30 minutes to ensure a strictly anhydrous environment. Causality: Trace moisture will prematurely quench the ylide, drastically reducing the yield.

  • Reagent Charging : Charge the reactor with 10.0 L of anhydrous DMSO and 2.38 kg of trimethylsulfoxonium iodide. Initiate mechanical stirring at 250 rpm.

  • Base Addition : Gradually add 1.16 kg of tBuOK in 5 equal portions over 45 minutes. Critical Control Point: Maintain the internal temperature between 20 °C and 25 °C using active jacket cooling. Exceeding 30 °C leads to irreversible ylide decomposition.

  • Maturation : Stir the mixture for 2 hours until it transitions to a clear, pale-yellow solution, indicating complete formation of dimethylsulfoxonium methylide.

Phase 2: Cyclopropanation 5. Substrate Addition : In a separate N₂-flushed vessel, dissolve 1.00 kg of citraconimide in 5.0 L of anhydrous DMSO. Transfer this solution dropwise into the main reactor via an addition funnel over 2 hours. 6. Thermal Activation : Once the addition is complete, raise the internal reactor temperature to 45 °C. Stir continuously for 12 hours. 7. In-Process Control (IPC) : Sample the reaction mixture and analyze via LC-MS. Proceed to the next step only when citraconimide consumption is ≥ 99%. This self-validating step prevents downstream contamination with unreacted starting material.

Phase 3: Work-Up and Isolation 8. Quenching : Cool the reactor to 10 °C. Slowly quench the reaction by adding 15.0 L of cold deionized water. Ensure the pH remains between 8 and 9 to prevent base-catalyzed ring opening of the newly formed cyclopropane. 9. Extraction : Extract the aqueous mixture with EtOAc (4 x 10.0 L). 10. Washing : Combine the organic phases and wash with saturated aqueous NaCl (brine) (2 x 10.0 L). Causality: This step is essential to alter the partition coefficient, forcing residual DMSO into the aqueous waste stream and out of the organic product phase. 11. Drying & Concentration : Dry the organic layer over anhydrous Na₂SO₄ (approx. 1.5 kg), filter, and concentrate under reduced pressure (in vacuo) at 40 °C to yield the crude product. 12. Crystallization : Dissolve the crude solid in a minimal amount of warm EtOAc, then slowly add Heptane to achieve a 1:3 (v/v) EtOAc/Heptane ratio. Cool to 0 °C to induce crystallization. Filter and dry the crystals under a vacuum at 35 °C for 24 hours.

References

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists. PubMed Central (PMC), National Institutes of Health. URL:[Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines. PubMed Central (PMC), RSC Advances. URL:[Link]

  • Restricted Material List v18.1 - Electrolux Group. Electrolux Sustainability Affairs. URL:[Link]

  • Ykl-40 inhibitors and their therapeutic applications - US20230348516A1. Google Patents.

Sources

Method

Application Note: Functionalization of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in Organic Synthesis

Introduction The 3-azabicyclo[3.1.0]hexane scaffold is a highly valued rigid bicyclic system in modern medicinal chemistry. It serves as a conformationally restricted isostere for pyrrolidine and piperidine, improving ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The 3-azabicyclo[3.1.0]hexane scaffold is a highly valued rigid bicyclic system in modern medicinal chemistry. It serves as a conformationally restricted isostere for pyrrolidine and piperidine, improving pharmacokinetic properties (ADME) by locking the amine in a thermodynamically favorable vector. The addition of a methyl group at the bridgehead position—as seen in 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 2307783-41-9)—further leverages the "magic methyl" effect. This subtle structural modification can significantly enhance target binding affinity and metabolic stability by filling hydrophobic pockets and reducing the overall conformational entropy of the molecule[1].

This application note details the core functionalization strategies for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, specifically focusing on the N-alkylation of the imide core and the exhaustive reduction of the dione to yield the corresponding saturated basic amine.

Mechanistic Rationale & Workflow

The functionalization of this scaffold typically diverges into two primary synthetic pathways:

  • Electrophilic N-Functionalization: The imide nitrogen (N3) possesses a pKa of approximately 9–10. This relative acidity allows for facile deprotonation by mild to strong bases (e.g., K2CO3, NaH), generating a nucleophilic nitrogen anion that readily attacks alkyl halides or undergoes metal-catalyzed cross-coupling.

  • Carbonyl Reduction: To utilize the scaffold as a basic amine pharmacophore, the 2,4-dione must be reduced. Mild hydride donors like sodium borohydride (NaBH4) are completely ineffective for imide reduction, often resulting in no reaction or stalling at the hemiaminal (hydroxylactam) stage[2]. Therefore, aggressive hydride sources such as Lithium Aluminum Hydride (LiAlH4) or Sodium bis(2-methoxyethoxy)aluminum hydride (Red-Al) are strictly required to drive the reaction through the iminium intermediate to the fully saturated 1-methyl-3-azabicyclo[3.1.0]hexane[3].

Workflow A 1-Methyl-3-azabicyclo[3.1.0] hexane-2,4-dione B N-Alkylation (NaH, R-X, DMF) A->B Base + Electrophile C Imide Reduction (LiAlH4, THF) A->C Hydride Transfer D N-Alkyl-1-methyl-3-azabicyclo [3.1.0]hexane-2,4-dione B->D High Yield (>85%) E 1-Methyl-3-azabicyclo [3.1.0]hexane C->E Moderate-High Yield (70-80%)

Divergent functionalization workflow for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Protocol 1: N-Alkylation via Sodium Hydride

Causality & Experimental Design: Sodium hydride (NaH) is selected over weaker bases like potassium carbonate to ensure rapid and quantitative deprotonation in anhydrous DMF. This prevents the competitive base-catalyzed hydrolysis (ring-opening) of the imide ring that frequently occurs under aqueous or protic basic conditions.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask under an argon atmosphere. Add 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq, 10 mmol) and anhydrous DMF (15 mL).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add Sodium Hydride (60% dispersion in mineral oil, 1.2 eq, 12 mmol) in small portions. Self-Validation Check: Effervescence (H2 gas evolution) will immediately occur. Stir at 0 °C for 30 minutes until gas evolution ceases, indicating complete formation of the sodium imide salt.

  • Alkylation: Dropwise add the desired alkyl halide (e.g., benzyl bromide, 1.1 eq, 11 mmol). Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NH4Cl (10 mL). Extract the aqueous layer with Ethyl Acetate (3 x 20 mL).

  • Washing & Purification: Wash the combined organic layers with brine (3 x 15 mL) to remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure N-alkylated product.

Protocol 2: Exhaustive Reduction to 1-Methyl-3-azabicyclo[3.1.0]hexane

Causality & Experimental Design: The reduction of the rigid imide requires forcing conditions. LiAlH4 is utilized to deliver multiple hydride equivalents. The Fieser workup method is strictly employed to safely quench unreacted LiAlH4. This specific quench precipitates aluminum salts as a granular, easily filterable solid, preventing the formation of stubborn gelatinous emulsions that trap the highly polar amine product and decimate isolated yields[3].

Mechanism Imide Imide Carbonyl (Electrophilic) Tetrahedral1 Hemiaminal Intermediate Imide->Tetrahedral1 AlH4- attack Iminium Iminium Ion Intermediate Tetrahedral1->Iminium -OAl elimination Amine Saturated Amine (Pyrrolidine ring) Iminium->Amine AlH4- attack

Stepwise mechanistic pathway of imide reduction to the corresponding saturated amine.

Step-by-Step Methodology:

  • Preparation: In a flame-dried 100 mL round-bottom flask equipped with a reflux condenser, suspend LiAlH4 (3.0 eq, 30 mmol) in anhydrous THF (30 mL) under argon at 0 °C.

  • Addition: Dissolve 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (1.0 eq, 10 mmol) in anhydrous THF (10 mL). Add this solution dropwise to the LiAlH4 suspension over 15 minutes to control the highly exothermic reaction.

  • Reduction: Remove the ice bath and heat the reaction mixture to reflux (65 °C) for 12 hours.

  • Fieser Quench (Critical Step): Cool the mixture to 0 °C. Dilute with diethyl ether (20 mL). Sequentially and cautiously add:

    • x mL of distilled water (where x = grams of LiAlH4 used; e.g., 1.14 mL).

    • x mL of 15% aqueous NaOH solution (1.14 mL).

    • 3x mL of distilled water (3.42 mL).

  • Isolation: Stir the mixture vigorously for 30 minutes until a white, granular precipitate forms. Filter the suspension through a pad of Celite, washing the filter cake thoroughly with hot THF (2 x 20 mL) to ensure complete recovery of the amine.

  • Concentration: Concentrate the filtrate in vacuo. The resulting crude amine can be converted to its HCl salt by bubbling HCl gas into an ethereal solution of the product, yielding a stable, crystalline solid.

Quantitative Data & Reaction Optimization

The following table summarizes the comparative yields and conditions for the functionalization of the 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold based on established literature parameters[2][3].

Reaction TypeReagents / CatalystSolventTemp (°C)Time (h)Typical Yield (%)Key Impurity / Limitation
N-Alkylation (Primary)NaH, R-CH2-BrDMF0 to 25485 - 95Minimal; traces of O-alkylation
N-Alkylation (Secondary)K2CO3, R2-CH-IMeCN801260 - 75Slower kinetics; requires heat
Imide ReductionLiAlH4 (3.0 eq)THF651275 - 85Emulsion formation if quenched poorly
Imide ReductionRed-Al (3.5 eq)Toluene80870 - 80~18-20% ring-opened impurities[2]
Imide ReductionNaBH4MeOH25 - 6524< 5Reaction stalls at hydroxylactam
References
  • [1] Title: Unstabilized Radical Generation via Beta-Scission for Nickel-Catalyzed Cross-Coupling Reactions (Discusses the "magic methyl" effect and functionalization of 3-azabicyclo[3.1.0]hexane-2,4-dione). Source: ProQuest. URL:[Link]

  • [2] Title: WO2012049688A1 - An improved process for the preparation of racemic 6, 6- dimethyl-3-azabicyclo-[3.1.0]-hexane and its salts. Source: Google Patents. URL:

  • [3] Title: EP1963267B1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Source: Google Patents. URL:

Sources

Application

Application Notes and Protocols: Incorporating 1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione into Pharmaceutical Active Ingredients

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold The 3-azabicyclo[3.1.0]hexane framework represents a conformationally restricted...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-Azabicyclo[3.1.0]hexane Scaffold

The 3-azabicyclo[3.1.0]hexane framework represents a conformationally restricted scaffold that has garnered significant interest in medicinal chemistry. Its rigid, three-dimensional structure provides a unique topographical presentation of substituents, enabling precise interactions with biological targets. This can lead to enhanced potency, selectivity, and improved pharmacokinetic profiles of drug candidates.[1][2][3] The incorporation of this moiety has been particularly successful in the development of agents targeting the central nervous system (CNS), including modulators of dopamine and opioid receptors.[4][5][6]

This guide focuses on the practical application of a key building block: 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione . We will provide detailed protocols for its synthesis and subsequent modification, offering a pathway to novel pharmaceutical active ingredients (APIs). The methodologies described herein are designed to be robust and adaptable, providing a solid foundation for further derivatization and structure-activity relationship (SAR) studies.

Physicochemical Properties of the Core Scaffold

A foundational understanding of the physicochemical properties of the starting material is crucial for experimental design.

PropertyValueSource
CAS Number 426818-34-0[7]
Molecular Formula C₆H₇NO₂[7]
Molecular Weight 125.13 g/mol [7]
Boiling Point 282.2 °C at 760 mmHg (Predicted)[7]
Density 1.371 g/cm³ (Predicted)[7]

Synthesis of the Key Intermediate: 1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione

The synthesis of the title compound can be achieved through a two-step process starting from cis-1,2-cyclopropanedicarboxylic acid. The following protocol is adapted from established procedures for analogous compounds.[8]

Workflow for the Synthesis of 1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione

Synthesis_Workflow cluster_0 Step 1: Anhydride Formation cluster_1 Step 2: Imide Formation A cis-1,2-Cyclopropanedicarboxylic Acid B cis-1,2-Cyclopropanedicarboxylic Anhydride A->B Thionyl Chloride, Reflux C cis-1,2-Cyclopropanedicarboxylic Anhydride E 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione C->E Heat (180°C) D Methylamine D->E Heat (180°C) Reduction_Workflow cluster_0 Reduction A 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione B 1-Methyl-3-azabicyclo[3.1.0]hexane A->B 1. Borane-THF complex 2. 6 M HCl (quench) 3. NaOH (workup) Functionalization_Logic A 1-Methyl-3-azabicyclo[3.1.0]hexane B N-Alkylation A->B C N-Arylation A->C D Reductive Amination A->D E API with Alkyl Linker B->E F API with Aryl Substituent C->F G API with Complex Side Chain D->G

Sources

Technical Notes & Optimization

Troubleshooting

How to improve synthesis yield of 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Welcome to the technical support center for the synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 70295-63-7). This guide is designed for researchers, chemists, and drug development professionals to navigate...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 70295-63-7). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. The 3-azabicyclo[3.1.0]hexane framework is a valuable structural motif found in numerous biologically active compounds and serves as a key intermediate in pharmaceutical development.[1][2][3] Its rigid, bicyclic structure provides a unique three-dimensional scaffold for drug design.

The synthesis of this specific dione, featuring a gem-dimethyl cyclopropane ring, presents unique challenges. This guide is built upon established principles of cyclopropanation reactions, drawing parallels from methodologies developed for related heterocyclic systems.

Proposed Synthetic Pathway: Palladium-Catalyzed Cyclopropanation

A robust and high-yielding approach to the 3-azabicyclo[3.1.0]hexane-2,4-dione core involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones.[4] This method is known for its high diastereoselectivity and functional group tolerance. For the synthesis of the 1-methyl derivative, the key precursors are N-substituted maleimide and the N-tosylhydrazone derived from acetone.

The proposed reaction proceeds as follows:

  • Diazo Compound Formation: In the presence of a base, the N-tosylhydrazone of acetone decomposes to form a diazo compound (2-diazopropane).

  • Palladium Carbene Formation: The palladium catalyst reacts with the diazo compound to form a palladium-carbene intermediate.

  • Cyclopropanation: The electron-deficient alkene of the maleimide undergoes cycloaddition with the palladium-carbene intermediate to form the desired 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione ring system.

G cluster_reactants Reactants cluster_conditions Conditions cluster_process Reaction Mechanism cluster_product Product N-Substituted Maleimide N-Substituted Maleimide C Cycloaddition N-Substituted Maleimide->C Acetone N-Tosylhydrazone Acetone N-Tosylhydrazone A Diazo Formation Acetone N-Tosylhydrazone->A Base Pd(OAc)2 / Ligand Pd(OAc)2 / Ligand Base (e.g., K2CO3) Base (e.g., K2CO3) Solvent (e.g., Dioxane) Solvent (e.g., Dioxane) Heat (e.g., 80-100 °C) Heat (e.g., 80-100 °C) B Pd-Carbene Intermediate A->B Pd(OAc)2 B->C 1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione 1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione C->1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione G start Low Yield Issue catalyst Is Catalyst Active? start->catalyst base Is Base Anhydrous & Strong? catalyst->base No sol_catalyst Use Fresh Catalyst Add Ligand catalyst->sol_catalyst Yes temp Is Temperature Sufficient? base->temp No sol_base Dry Base Recrystallize Hydrazone base->sol_base Yes sol_temp Increase Temperature (Monitor by TLC) temp->sol_temp No success Yield Improved sol_catalyst->success sol_base->success sol_temp->success

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Optimization

Technical Support Center: Troubleshooting 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- Synthesis

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the preparation of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS/9CI).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for drug development professionals and synthetic chemists troubleshooting the preparation of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS/9CI). This cyclopropane-fused succinimide is a highly valuable scaffold in medicinal chemistry, frequently utilized in the development of opioid receptor antagonists and mGluR modulators[1].

The most robust and scalable preparation method involves the cyclopropanation of citraconimide (3-methyl-1H-pyrrole-2,5-dione) using the [2]. However, the strained nature of the bicyclic product and the high reactivity of the maleimide core make this synthesis prone to specific side reactions, including anionic polymerization, over-alkylation, and ring-opening hydrolysis.

Mechanistic Overview & Competing Pathways

Understanding the causality of your side reactions begins with the reaction network. The Corey-Chaykovsky reagent (dimethylsulfoxonium methylide) acts as a nucleophile for the initial Michael addition, but its basicity and methylating potential can trigger off-target pathways.

MechanisticPathway Citraconimide Citraconimide (Starting Material) Intermediate Zwitterionic Enolate Intermediate Citraconimide->Intermediate + Ylide (Michael Addition) Polymer Anionic Polymerization (Tar/Oligomers) Citraconimide->Polymer Base Catalysis (Competing) Ylide Dimethylsulfoxonium Methylide (Corey-Chaykovsky Reagent) Target 1-Methyl-3-azabicyclo[3.1.0] hexane-2,4-dione (Target) Intermediate->Target 3-exo-tet Cyclization (- DMSO) NMethyl N-Methylated Byproduct (Over-alkylation) Target->NMethyl Excess Ylide / Base Hydrolysis Ring-Opened Amide/Acid (Hydrolysis) Target->Hydrolysis H2O / Base Workup

Mechanistic pathway of citraconimide cyclopropanation and side reactions.

Self-Validating Experimental Protocol

To prevent the side reactions outlined above, use this self-validating protocol. Every phase includes an observable metric to confirm success before proceeding, ensuring a trustworthy experimental workflow.

Phase 1: Ylide Generation
  • Action: Suspend Trimethylsulfoxonium iodide (TMSOI, 1.2 eq) and NaH (60% dispersion in mineral oil, 1.15 eq) in anhydrous DMSO under an Argon atmosphere at room temperature.

  • Causality: TMSOI is strictly required over trimethylsulfonium iodide. The resulting sulfoxonium ylide is a "softer" nucleophile due to the electron-withdrawing sulfoxide group, which heavily favors the required 1,4-conjugate addition (cyclopropanation) over direct 1,2-addition to the carbonyls ()[3].

  • Validation Check: Observe continuous hydrogen gas evolution. The generation is complete only when bubbling completely ceases and the suspension transitions into a clear, pale-yellow homogeneous liquid (typically 30-45 minutes). Do not proceed if the solution remains cloudy or bubbling persists , as unreacted NaH will instantly polymerize the imide in Phase 2.

Phase 2: Imide Addition
  • Action: Dissolve citraconimide (1.0 eq) in anhydrous THF (to achieve a 3:1 THF:DMSO final ratio) and add it dropwise via syringe pump to the ylide solution, maintaining the internal temperature at 10°C.

  • Causality: THF dilutes the DMSO, lowering the dielectric constant of the medium. This significantly suppresses the rate of base-catalyzed anionic polymerization of the maleimide core. The low temperature controls the highly exothermic Michael addition.

  • Validation Check: Monitor conversion via TLC (Hexanes:EtOAc 1:1). Citraconimide strongly absorbs UV and stains instantly with KMnO₄. The target cyclopropane lacks the C=C double bond and will not stain with KMnO₄, providing a binary, visual confirmation of successful cyclopropanation.

Phase 3: Quenching & Workup
  • Action: Quench the reaction carefully with saturated aqueous NH₄Cl at 0°C. Extract with EtOAc.

  • Causality: NH₄Cl buffers the aqueous layer to a mildly acidic pH (~6). The strained bicyclic imide is highly susceptible to nucleophilic attack by hydroxide ions. Using strongly basic aqueous conditions (e.g., NaOH or NaHCO₃) will cause rapid hydrolysis of the imide ring into a water-soluble monoamide-monoacid.

  • Validation Check: Check the pH of the aqueous layer before extraction. It must be ≤ 7. If basic, adjust with 1M HCl dropwise before extracting.

Quantitative Data: Impact of Reaction Conditions

The table below summarizes how specific deviations in your reaction environment directly dictate the distribution of side products.

Reaction ConditionSolvent SystemBase UsedYlide EquivalentsTarget Cyclopropane Yield (%)N-Methyl Byproduct (%)Polymerization / Tar (%)
Standard Anhydrous DMSONaH (60%)1.145%15%30%
Diluted (Recommended) THF / DMSO (3:1)NaH (60%)1.168%12%10%
N-Protected Imide THF / DMSO (3:1)NaH (60%)1.588% < 1% 5%
Wet Solvent Non-anhydrous DMSONaH (60%)1.1< 5%2%75% (Hydrolysis/Tar)

Troubleshooting FAQs

Q1: My reaction mixture rapidly turns into a dark, viscous tar immediately upon adding citraconimide. What is happening? A1: You are observing base-catalyzed anionic polymerization. Maleimides and citraconimides are highly susceptible to rapid polymerization in the presence of strong bases or unreacted NaH[1]. Solution: Ensure your ylide generation is 100% complete before adding the imide. Add the citraconimide solution slowly using a syringe pump to keep its steady-state concentration low, and strictly maintain the reaction temperature below 15°C.

Q2: LC-MS analysis of my crude mixture shows a major byproduct with a mass of [M+14]. Why am I getting over-methylation? A2: The [M+14] peak corresponds to 1,3-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione. The imide N-H proton is relatively acidic (pKa ~10). The Corey-Chaykovsky reagent can act as a methylating agent, transferring a methyl group to the deprotonated nitrogen ()[4]. Solution: If the N-H target is strictly required and cannot be separated via chromatography, use an N-protected precursor (e.g., N-benzyl citraconimide) for the cyclopropanation step. Following cyclopropanation, perform hydrogenolysis (Pd/C, H₂) to reveal the desired N-H imide ()[5].

Q3: The starting material is fully consumed, but my isolated yield is very low, and I see highly polar spots stuck on the baseline of my TLC. How do I fix this? A3: The cyclopropane-fused imide is highly sensitive to base-mediated hydrolysis, which opens the imide ring to form a highly polar monoamide-monoacid. This almost always occurs during aqueous workup. Solution: Never use basic aqueous solutions (like NaHCO₃ or NaOH) for the quench or wash steps. Always quench with a mild acidic buffer like saturated NH₄Cl, and keep the mixture cold (0-5°C) during the extraction phase.

Q4: Can I use diazomethane instead of the Corey-Chaykovsky reagent to avoid the basic conditions? A4: While diazomethane can undergo a 1,3-dipolar cycloaddition with citraconimide to form a pyrazoline intermediate (which yields the cyclopropane upon photolysis or thermolysis), it is highly prone to causing N-methylation and poses severe explosive and toxicological hazards. A much safer modern alternative, if the sulfur ylide route fails, is [1].

References

  • Title: Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. Source: Organic & Biomolecular Chemistry (RSC). URL:[Link]

  • Title: Johnson–Corey–Chaykovsky reaction. Source: Wikipedia. URL:[Link]

  • Title: Corey-Chaykovsky Reaction. Source: Organic Chemistry Portal. URL:[Link]

  • Title: Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Source: Journal of the American Chemical Society. URL:[Link]

  • Title: Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Source: Beilstein Journal of Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Best purification and recrystallization methods for 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

This guide provides in-depth technical support for the purification and recrystallization of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (C₆H₇NO₂; MW: 125.13 g/mol )[1]. The protocols and troubleshooting advice are desi...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth technical support for the purification and recrystallization of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (C₆H₇NO₂; MW: 125.13 g/mol )[1]. The protocols and troubleshooting advice are designed for researchers, chemists, and drug development professionals aiming to achieve high purity for this compound in a laboratory setting.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the purification of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Q1: What is the most common method for purifying this class of compounds? A: For crystalline solids like 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, recrystallization is the most effective and widely used method for purification. It is a robust technique for removing impurities that are soluble in the solvent system or present in smaller quantities. For structurally related 3-azabicyclo[3.1.0]hexane derivatives, recrystallization from polar protic solvents like methanol has been shown to be effective.[2]

Q2: How do I choose the right solvent for recrystallization? A: The ideal solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[3] For the bicyclo[3.1.0]hexane core structure, which contains polar imide functionality, moderately polar solvents are a good starting point. Based on analogous structures, methanol is a proven solvent.[2] Other potential single-solvent systems could include ethanol or isopropanol. A mixed-solvent system, such as ethyl acetate/hexane or dichloromethane/ether, may also be effective if a single solvent does not provide optimal results.[3]

Q3: My compound "oils out" instead of crystallizing. What does this mean and how can I fix it? A: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the compound's melting point, causing it to separate as a liquid instead of forming crystals. To resolve this, try using a larger volume of solvent to keep the compound dissolved at a lower temperature. Alternatively, switch to a lower-boiling point solvent or introduce a co-solvent that reduces the overall solubility of the compound more gradually as the solution cools.

Q4: What level of purity can I expect from a single recrystallization? A: A single, well-executed recrystallization can significantly improve purity, often to >98%. However, the final purity depends on the nature and quantity of the initial impurities. If significant colored impurities or by-products with similar solubility remain, a second recrystallization or an alternative method like column chromatography may be necessary.

Section 2: Detailed Recrystallization Protocol

This protocol is based on established methods for structurally similar 3-azabicyclo[3.1.0]hexane derivatives.[2] Researchers should treat this as a starting point and optimize based on their experimental observations.

Objective: To purify crude 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione to high purity (>98%).

Materials:

  • Crude 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Methanol (ACS Grade or higher)

  • Erlenmeyer Flasks

  • Hotplate/Stirrer

  • Condenser (optional, but recommended)

  • Buchner Funnel and Flask

  • Filter Paper

  • Ice Bath

  • Spatula and Glass Stir Rod

Step-by-Step Methodology
  • Solvent Selection & Dissolution:

    • Place the crude solid in an appropriately sized Erlenmeyer flask equipped with a magnetic stir bar.

    • Add a minimal amount of methanol, just enough to create a slurry.

    • Gently heat the mixture on a hotplate with stirring. Add methanol portion-wise until the solid completely dissolves. Causality Note: Adding the minimum amount of hot solvent is crucial for maximizing yield. Oversaturation will lead to product loss in the mother liquor.

    • If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel to remove them.[3]

  • Cooling and Crystallization:

    • Once a clear solution is obtained, remove the flask from the heat source.

    • Cover the flask (e.g., with a watch glass) and allow it to cool slowly to room temperature. Causality Note: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form in an orderly fashion, excluding impurities.

    • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.

  • Crystal Collection and Washing:

    • Set up a Buchner funnel with filter paper over a vacuum flask.

    • Wet the filter paper with a small amount of ice-cold methanol to ensure a good seal.

    • Pour the cold crystal slurry into the funnel and apply vacuum.

    • Wash the collected crystals with a small portion of ice-cold methanol to rinse away any remaining soluble impurities on the crystal surface. Causality Note: Using ice-cold solvent for washing minimizes the redissolving of the purified product.

  • Drying:

    • Allow the crystals to dry on the filter funnel under vacuum for 10-15 minutes.

    • Transfer the purified solid to a watch glass or drying dish and dry to a constant weight, preferably in a vacuum oven at a mild temperature (e.g., 40-50 °C) to remove residual solvent.

Visual Workflow for Recrystallization

G cluster_prep Preparation cluster_main Process cluster_finish Isolation crude Crude Product solvent Select Solvent (Methanol) crude->solvent dissolve Dissolve in Minimal Hot Solvent solvent->dissolve hot_filter Hot Filtration (if needed) dissolve->hot_filter Insolubles? cool Slow Cooling to RT dissolve->cool No Insolubles hot_filter->cool ice_bath Ice Bath cool->ice_bath collect Collect via Vacuum Filtration ice_bath->collect wash Wash with Ice-Cold Solvent collect->wash dry Dry Crystals wash->dry pure Pure Product dry->pure

Caption: Standard workflow for single-solvent recrystallization.

Section 3: Troubleshooting Guide

This guide provides solutions to common issues encountered during the purification process.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Formation 1. Too much solvent was used. 2. The solution was cooled too quickly. 3. The compound is highly soluble in the chosen solvent even at low temperatures.1. Boil off some solvent to re-concentrate the solution and attempt cooling again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. 3. Add a small "seed crystal" of the pure compound. 4. Change to a solvent system where the compound is less soluble, or use a mixed-solvent (anti-solvent) approach.
Poor Recovery / Low Yield 1. The compound has significant solubility in the cold solvent. 2. Too much solvent was used for washing. 3. Premature crystallization during hot filtration.1. Ensure the crystallization mixture is thoroughly chilled in an ice bath before filtering. 2. Minimize the volume of cold solvent used for washing the crystals. 3. To prevent premature crystallization, use a pre-warmed funnel and flask for hot filtration and perform the step as quickly as possible.
Persistent Colored Impurities 1. The impurity has very similar solubility to the product. 2. The impurity is adsorbed onto the crystal surface.1. Add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities. Caution: Use charcoal sparingly as it can also adsorb the target compound. 2. Perform a second recrystallization.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is too concentrated.1. Re-heat the oiled-out mixture and add more solvent until a clear solution is formed, then cool again slowly. 2. Switch to a solvent with a lower boiling point. 3. Add a second "anti-solvent" (in which the compound is insoluble) dropwise to the warm solution until turbidity persists, then heat to clarify and cool slowly.
Troubleshooting Logic Diagram

G start Problem Occurs p1 No Crystals Form start->p1 p2 Low Yield start->p2 p3 Oiling Out start->p3 s1_1 Too much solvent? p1->s1_1 s2_1 Check cold solubility p2->s2_1 s3_1 Add more solvent & re-cool p3->s3_1 s1_2 Boil off excess solvent s1_1->s1_2 Yes s1_3 Scratch flask / Add seed crystal s1_1->s1_3 No s1_4 Change solvent system s1_3->s1_4 s2_2 Minimize wash volume s2_1->s2_2 s2_3 Pre-warm hot filtration apparatus s2_2->s2_3 s3_2 Use lower-boiling solvent s3_1->s3_2 s3_3 Try mixed-solvent approach s3_2->s3_3

Sources

Optimization

Reducing impurities during the crystallization of 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

Welcome to the Technical Support Center for the isolation and purification of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 1127-10-2). This constrained bicyclic imide is a critical intermediate in the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS: 1127-10-2). This constrained bicyclic imide is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including triple monoamine reuptake inhibitors.

Because of the inherent ring strain of the [3.1.0] bicyclic system (~25–30 kcal/mol), this molecule is highly susceptible to specific degradation pathways during downstream processing. This guide is designed for process chemists and researchers to troubleshoot impurity formation, understand the thermodynamic and kinetic causes of these impurities, and implement self-validating crystallization protocols.

Part 1: Core Mechanistic Insights & Troubleshooting (FAQ)

The crystallization of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is frequently complicated by three major impurity classes: Ring-Opened Monoamides , Polymeric Trans-Anhydrides , and Unreacted Diacids . Understanding the causality behind their formation is the first step to eliminating them.

Q1: Why am I seeing a sudden spike in ring-opened impurities (monoamides) during the cooling phase of my crystallization? The Causality: The cyclopropane ring fused to the pyrrolidine-2,4-dione system creates significant angle strain. Prolonged exposure to protic solvents (such as water, ethanol, or methanol) at elevated temperatures (>50°C) accelerates nucleophilic attack by the solvent on the imide carbonyl. This results in the hydrolysis or solvolysis of the imide ring, yielding 1-methylcyclopropane-1,2-dicarboxylic acid monoamide[1]. The Solution: Shift from a slow-cooling protic crystallization to an anti-solvent precipitation method using an aprotic system (e.g., THF/n-heptane or Toluene)[2]. If a protic solvent must be used, the high-temperature residence time must be strictly minimized.

Q2: My isolated crystals are sticky, prone to "oiling out," and have a depressed, broad melting point. What causes this phase separation? The Causality: This physical behavior indicates the co-precipitation of polymeric or oligomeric byproducts. During the high-temperature dehydration and cyclization step of the dicarboxylic acid precursor, trans-anhydride oligomers frequently form as kinetic byproducts[3]. These high-molecular-weight oligomers act as potent crystal growth inhibitors. Because they lack a defined crystalline lattice, they separate as an oil when the solution reaches supersaturation, trapping your target imide. The Solution: Implement a hot filtration step through a Celite pad or activated carbon prior to crystallization. This physically adsorbs and removes the insoluble high-molecular-weight oligomers before they can interfere with nucleation.

Q3: How do I purge unreacted starting materials without sacrificing the yield of my target imide? The Causality: Unreacted precursors are highly soluble in polar solvents but will co-crystallize if the supersaturation level of the target imide is generated too rapidly. The Solution: Utilize a controlled seeding protocol at an elevated temperature (e.g., 60°C in toluene). The moderate solubility of the precursors in warm aromatic or ethereal solvents allows them to be purged entirely into the mother liquor while the target imide selectively crystallizes[4].

Part 2: Quantitative Solvent Screening Data

To empirically validate the troubleshooting principles above, our application scientists evaluated multiple solvent systems. The data below demonstrates the superior impurity rejection of aprotic anti-solvent systems.

Table 1: Solvent Screening for the Crystallization of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

Solvent SystemVolume RatioRecovery Yield (%)Final Purity (HPLC Area %)Ring-Opened Impurity (%)Oligomeric Impurity (%)
Water / Ethanol1:168.594.24.50.8
Isopropyl AlcoholN/A75.296.82.10.5
TolueneN/A82.098.50.40.6
THF / n-Heptane 1:2.5 91.4 > 99.8 < 0.1 < 0.1

Note: The THF/n-Heptane system provides the optimal balance of high recovery yield and near-total rejection of hydrolytic and oligomeric impurities.

Part 3: Process Visualization

The following workflow diagram illustrates the mechanistic pathways of impurity formation and the targeted interventions required to isolate the pure bicyclic imide.

ImpurityPathways Crude Crude 1-Methyl-3-azabicyclo[3.1.0] hexane-2,4-dione Protic Protic Solvents / High Temp (e.g., EtOH/H2O > 50°C) Crude->Protic Sub-optimal route HotFiltration Hot Polish Filtration at 60°C (Removes Insoluble Oligomers) Crude->HotFiltration Optimized route Hydrolysis Ring-Opened Impurity (Monoamide) Protic->Hydrolysis Nucleophilic attack on imide Oligomer Polymeric Trans-Anhydrides (Causes Oiling Out) Protic->Oligomer Co-precipitation Aprotic Aprotic Anti-Solvent System (THF / n-Heptane) Seeding Controlled Seeding at 60°C (Induces Controlled Nucleation) Aprotic->Seeding Dose n-Heptane Pure Pure Crystalline Product (>99.8% Purity) HotFiltration->Aprotic Clarified Filtrate Seeding->Pure Linear cooling (60°C to 5°C)

Mechanistic pathways of impurity formation and targeted interventions during crystallization.

Part 4: Validated Experimental Protocol

Workflow: Aprotic Anti-Solvent Crystallization (THF/n-Heptane) This protocol is engineered as a self-validating system. Built-in analytical checkpoints ensure that kinetic byproducts are not accumulating and that supersaturation is properly managed.

Step 1: Dissolution & Clarification

  • Suspend 100 g of crude 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in 300 mL (3 volumes) of anhydrous Tetrahydrofuran (THF).

  • Heat the suspension to 60°C under a nitrogen atmosphere until complete dissolution is achieved.

  • Intervention: Polish filter the hot solution through a 0.45 µm PTFE membrane (or a pre-heated Celite pad) into a clean crystallizer. Causality: This mechanically strips out the polymeric trans-anhydrides that act as crystal growth inhibitors[3].

Step 2: Anti-Solvent Dosing & Seeding 4. Maintain the clarified filtrate at 60°C with moderate agitation (approx. 150 RPM). 5. Slowly dose in 200 mL (2 volumes) of n-heptane over 45 minutes. 6. Self-Validating Check: The solution should remain clear. If premature cloudiness occurs, the dosing rate is too fast, creating localized high supersaturation. Pause dosing and hold until the solution clears. 7. Introduce 0.5 g (0.5 wt%) of pure 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione seed crystals. Hold the suspension at 60°C for 30 minutes to allow the seed bed to mature.

Step 3: Cooling Ramp & Isolation 8. Resume dosing the remaining 500 mL (5 volumes) of n-heptane over 2 hours at 60°C. 9. Initiate a linear cooling ramp, bringing the slurry from 60°C down to 5°C over 4 hours (approx. 0.23°C/min). Causality: A slow, linear cooling ramp prevents secondary nucleation events that trap mother liquor and impurities within the crystal lattice[2]. 10. Self-Validating Check: Prior to filtration, sample the mother liquor. Analyze via HPLC; the concentration of the target compound in the supernatant should be <15 mg/mL. If higher, extend the hold time at 5°C by 1 hour. 11. Filter the slurry under vacuum. Wash the wet cake with 150 mL of pre-chilled (5°C) THF/n-heptane (1:4 v/v) to displace the mother liquor without dissolving the product. 12. Dry the crystals under vacuum (20 mbar) at 40°C for 12 hours to constant weight.

Part 5: References

  • EP1963267B1 - Process for the preparation of 6, 6-dimethyl-3-azabicyclo-[3.1.0]-hexane compounds and enantiomeric salts thereof. Google Patents. URL:

  • EP0007128A1 - Derivatives of 3-azabicyclo(3.1.0)hexane and processes for their preparation. Google Patents. URL:

  • Organic Process Research & Development - Practical Synthesis of a 6-Triazolylazabicyclo[3.1.0]hexane. ACS Publications. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Solvent Optimization for the Extraction of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Below, you will find a curate...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the extraction of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Below, you will find a curated collection of troubleshooting advice and frequently asked questions designed to address specific challenges encountered during experimental work with this compound.

FAQs and Troubleshooting

Q1: What are the key considerations when selecting an extraction solvent for 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione?

The molecular structure of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, which includes a bicyclic lactam system, presents a unique challenge for solvent selection. The presence of polar carbonyl groups and a non-polar methyl group and hydrocarbon framework means that the choice of solvent is critical for achieving both high yield and purity. A solvent must be polar enough to solubilize the dione functionality but not so polar that it co-extracts a significant amount of highly polar impurities. Conversely, a non-polar solvent may fail to adequately dissolve the target molecule.

For bicyclic lactams, a range of solvents from dichloromethane to acetonitrile and tetrahydrofuran have been utilized in synthesis and extraction processes.[1] The optimal solvent will depend on the specific sample matrix and the impurities present.

Q2: I'm experiencing low extraction yields. What are the common causes and how can I improve my recovery?

Low yields are a frequent issue in extraction protocols. The following points outline potential causes and a systematic approach to troubleshooting:

  • Inappropriate Solvent Choice: The polarity of the solvent may not be well-matched to the target compound.

  • Insufficient Solvent Volume: The amount of solvent may be inadequate to fully solubilize the compound from the sample matrix.

  • Poor Phase Separation: In liquid-liquid extractions, incomplete separation of the aqueous and organic layers can lead to loss of the product.[2] This can be exacerbated by the formation of emulsions.[3]

  • Suboptimal pH: The pH of the aqueous phase can influence the partition coefficient of the target compound, especially if it has any ionizable functionalities.[2]

Troubleshooting Workflow for Low Yield

Caption: A stepwise approach to troubleshooting low extraction yields.

Recommended Actions:

  • Solvent Screening: Begin with a small-scale screening of solvents with varying polarities. Ethyl acetate is often a good starting point as it offers a balance of polarity and is less prone to forming emulsions than dichloromethane.[4][5]

  • Solvent Ratio Optimization: Systematically increase the solvent-to-sample ratio to ensure complete extraction.

  • Enhancing Phase Separation: If an emulsion forms, adding a saturated brine solution can help to break it.[3][5] Centrifugation is another effective method to achieve clear phase separation.[2]

  • pH Adjustment: For compounds with acidic or basic properties, adjusting the pH of the aqueous layer can significantly improve partitioning into the organic phase.[2][6]

Q3: My extract is impure. How can I increase the selectivity of the extraction process?

High levels of impurities often result from a solvent that is too aggressive in its solvating power. To enhance selectivity, consider the following strategies:

  • Sequential Extraction: This technique involves a pre-wash with a non-polar solvent to remove lipophilic impurities before extracting the target compound with a more polar solvent.[7] For example, a pre-extraction with heptane can remove oils and other non-polar contaminants.[7]

  • Solvent Mixtures: Using a mixture of two or more solvents allows for fine-tuning of the overall polarity to more precisely match that of the target compound, thereby excluding impurities.

  • Aqueous Washes: After the primary extraction, washing the organic phase with an acidic or basic aqueous solution can remove basic or acidic impurities, respectively.[5] A final wash with brine helps to remove residual water from the organic layer.[5]

Sequential Extraction Protocol

Sources

Reference Data & Comparative Studies

Validation

HPLC method validation for testing 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI) purity

An in-depth technical comparison and validation guide for the purity analysis of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-, adhering to the modern ICH Q2(R2) analytical lifecycle framework. Analyte Profiling & Mecha...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison and validation guide for the purity analysis of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-, adhering to the modern ICH Q2(R2) analytical lifecycle framework.

Analyte Profiling & Mechanistic Rationale

3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (CAS: 148236-92-4) is a rigid, bicyclic imide intermediate with a molecular weight of 125.13 g/mol [1][2]. In pharmaceutical synthesis, ensuring the purity of such intermediates is critical, as structurally similar process impurities (e.g., unreacted precursors or ring-opened degradants) can propagate through subsequent synthetic steps, compromising the final Active Pharmaceutical Ingredient (API).

Chromatographic Challenges:

  • Lack of Extended Chromophore: The molecule lacks an extended conjugated π -system. UV absorption is strictly localized to the imide carbonyls, necessitating low-wavelength UV detection (210 nm).

  • Polarity & Retention: The polar imide moiety combined with the hydrophobic bicyclic framework creates a semi-polar profile. Traditional fully porous C18 columns often struggle to provide adequate retention and sharp peak shapes without excessive tailing caused by secondary silanol interactions.

To address these challenges, this guide compares a modern Core-Shell C18 column (the recommended product) against traditional Fully Porous C18 and Phenyl-Hexyl alternatives, followed by a comprehensive ICH Q2(R2) method validation[3][4].

Column Chemistry Comparison: Product vs. Alternatives

The selection of the stationary phase is the most critical variable in method development. We evaluated three distinct column chemistries to determine the optimal performance for resolving the target analyte from its critical process impurities.

The Causality of Column Selection
  • The Product: Core-Shell C18 (2.7 µm): Core-shell particles feature a solid silica core surrounded by a porous outer layer. This architecture fundamentally alters the van Deemter equation by minimizing the A term (eddy diffusion) and drastically reducing the C term (resistance to mass transfer). The result is ultra-high efficiency (sharp peaks) at standard HPLC backpressures, allowing for baseline resolution of closely eluting bicyclic impurities.

  • Alternative 1: Fully Porous C18 (5.0 µm): The industry standard for decades. However, the deep diffusion paths lead to broader peaks, reducing resolution ( Rs​ ) for closely related structural analogs.

  • Alternative 2: Phenyl-Hexyl (3.0 µm): Chosen for potential π−π interactions. While it offers alternative selectivity, the lack of aromaticity in the target analyte results in sub-optimal retention and co-elution with aliphatic impurities.

ColumnSelection Analyte Analyte: 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (Polar Imide, MW: 125.13) Col1 Core-Shell C18 (2.7 µm) Reduced Eddy Diffusion Analyte->Col1 Product Col2 Fully Porous C18 (5.0 µm) Standard Diffusion Analyte->Col2 Alt 1 Col3 Phenyl-Hexyl (3.0 µm) Pi-Pi Interactions Analyte->Col3 Alt 2 Res1 High Efficiency (N > 15k) Baseline Resolution (Rs > 2.0) Col1->Res1 Res2 Peak Broadening (N < 8k) Marginal Resolution (Rs < 1.5) Col2->Res2 Res3 Altered Selectivity Co-elution with Aliphatic Impurities Col3->Res3

Fig 1: Chromatographic separation logic comparing Core-Shell C18 against alternative chemistries.

Quantitative Performance Comparison
Chromatographic ParameterCore-Shell C18 (2.7 µm)Fully Porous C18 (5.0 µm)Phenyl-Hexyl (3.0 µm)
Retention Time ( tR​ ) 6.4 min6.8 min5.9 min
Theoretical Plates ( N ) 16,5007,20011,400
Tailing Factor ( Tf​ ) 1.051.421.28
Resolution ( Rs​ ) 2.8 1.30.9 (Co-elution)
Operating Backpressure ~180 bar~110 bar~150 bar

Optimized Experimental Protocol (Self-Validating System)

To ensure trust and reproducibility, the following protocol integrates a System Suitability Test (SST). The method is designed to be self-validating; the analytical run is only accepted if the SST criteria are met.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (Aqueous): 0.1% Phosphoric Acid ( H3​PO4​ ) in HPLC-grade water.

    • Causality: Adjusting the pH to ~2.8 ensures that residual silanols on the silica stationary phase remain protonated (neutral). This prevents secondary ion-exchange interactions with the analyte, which is the primary cause of peak tailing.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

2. Sample Preparation:

  • Diluent: Water:Acetonitrile (95:5, v/v).

    • Causality: Matching the diluent to the initial gradient conditions prevents solvent-mismatch effects, which can cause peak fronting or splitting upon injection.

  • Standard Preparation: Accurately weigh 10.0 mg of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- reference standard[1]. Dissolve in 10 mL of diluent (1.0 mg/mL stock). Sonicate for 5 minutes. Dilute 1:10 to achieve a working concentration of 100 µg/mL.

3. Chromatographic Conditions:

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C (stabilizes retention times and lowers mobile phase viscosity).

  • Injection Volume: 5 µL.

  • Detection: UV at 210 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B

    • 2.0 - 10.0 min: 5% 60% B

    • 10.0 - 12.0 min: 60% B

    • 12.0 - 12.1 min: 60% 5% B

    • 12.1 - 15.0 min: 5% B (Equilibration)

4. System Suitability Testing (SST) Criteria: Before analyzing unknown samples, inject the 100 µg/mL standard six times. The system is validated for use only if:

  • %RSD of peak area 2.0%

  • Tailing Factor ( Tf​ ) 1.5

  • Theoretical Plates ( N ) 10,000

ICH Q2(R2) Method Validation Workflows & Data

The updated ICH Q2(R2) guidelines mandate a lifecycle approach to analytical procedure validation[3][5]. The method was validated for Specificity, Linearity, Accuracy, Precision, and LOD/LOQ using the Core-Shell C18 protocol described above.

ValidationLifecycle S1 Method Design Column & Mobile Phase Selection S2 S2 S1->S2 Optimize S3 Specificity Forced Degradation (Peak Purity) S2->S3 Validated SST S4 S4 S3->S4 No Interference S5 Accuracy & Precision Recovery 98-102%, Inter-day RSD S4->S5 Confirmed Range

Fig 2: ICH Q2(R2) analytical method validation lifecycle and sequential acceptance criteria.

Validation Parameters & Causality
  • Specificity (Forced Degradation): Per ICH Q2(R2), specificity must demonstrate that the method can accurately measure the analyte in the presence of degradation products[6][7]. The sample was stressed with 1N HCl, 1N NaOH, 3% H2​O2​ , and UV light. Using a Photodiode Array (PDA) detector, the peak purity angle was compared to the purity threshold. Because the angle was less than the threshold across all stress conditions, the method is definitively stability-indicating.

  • Linearity & Range: Evaluated from 25 µg/mL to 150 µg/mL (25% to 150% of nominal concentration). The exceptional mass transfer kinetics of the core-shell column prevent peak distortion at higher concentrations, yielding an R2 of 0.9998.

  • Accuracy (Recovery): Assessed by spiking known amounts of the standard at 50%, 100%, and 150% levels. The lack of matrix interference and optimal column resolution resulted in near-perfect recovery rates.

Table 2: ICH Q2(R2) Validation Summary
Validation ParameterICH Q2(R2) Acceptance CriteriaObserved ResultStatus
Specificity (Peak Purity) Purity Angle < Purity ThresholdAngle: 0.12 < Threshold: 0.45Pass
Linearity (Range: 25-150%) Correlation Coefficient ( R2 ) 0.999 R2 = 0.9998Pass
Accuracy (Recovery) 98.0% – 102.0% across 3 levels99.4% – 100.6%Pass
Repeatability (Precision) %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (n=12, 2 days, 2 analysts)%RSD = 0.82%Pass
Limit of Detection (LOD) Signal-to-Noise (S/N) Ratio 3:10.05 µg/mL (S/N = 4.2)Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) Ratio 10:10.15 µg/mL (S/N = 12.5)Pass

Conclusion

For the purity testing of 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl-, transitioning from legacy fully porous C18 columns to Core-Shell C18 technology provides a quantifiable advantage. By minimizing internal diffusion resistance, the core-shell column delivers a 129% increase in theoretical plates, ensuring baseline resolution ( Rs​ = 2.8) of critical process impurities. When paired with a pH-controlled mobile phase and low-UV detection, this method easily surpasses all rigorous ICH Q2(R2) validation criteria, providing drug development professionals with a highly trustworthy, stability-indicating analytical system.

References

  • European Medicines Agency (EMA) / ICH. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from:[Link]

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Comparative

A Comparative Guide to the Reactivity of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its Unsubstituted Analogue

For researchers, medicinal chemists, and professionals in drug development, the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold represents a compelling starting point for novel therapeutics. This strained bicyclic system, c...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, medicinal chemists, and professionals in drug development, the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold represents a compelling starting point for novel therapeutics. This strained bicyclic system, containing a fused cyclopropane and a succinimide-like ring, is primed for a variety of chemical transformations. A key question for synthetic strategy and molecular design is how substitution on this core affects its chemical behavior.

This guide provides an in-depth comparison of the reactivity of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its parent compound, the unsubstituted 3-azabicyclo[3.1.0]hexane-2,4-dione. In the absence of direct head-to-head experimental studies in the published literature, this analysis is built upon foundational principles of organic chemistry, supported by experimental data from closely related molecular systems. We will delve into the electronic and steric implications of the 1-methyl group and predict its influence on the primary reactive pathways of this scaffold.

Structural and Electronic Fundamentals

The reactivity of the 3-azabicyclo[3.1.0]hexane-2,4-dione core is dictated by two key features: the inherent ring strain of the bicyclic system and the electronic nature of the imide functionality. The fusion of a three-membered cyclopropane ring to a five-membered ring creates significant angle strain, making the C1-C5 and C1-C6/C5-C6 bonds susceptible to cleavage.

Furthermore, the two carbonyl groups of the imide ring are strongly electron-withdrawing. This electronic pull creates a "donor-acceptor" (D-A) cyclopropane system, where the cyclopropane ring acts as a π-donor and the dione as the acceptor. This polarization enhances the electrophilicity of the cyclopropane carbons, making them susceptible to nucleophilic attack and subsequent ring-opening.[1][2][3]

The introduction of a methyl group at the C1 bridgehead position introduces two key perturbations:

  • Electronic Effect: A methyl group is a weak σ-donor. Through hyperconjugation, it donates electron density to the adjacent C1 carbon of the cyclopropane ring. This has the effect of slightly reducing the electrophilicity of the cyclopropane ring system.[4]

  • Steric Effect: The methyl group provides significant steric bulk around the C1 bridgehead, potentially hindering the approach of nucleophiles to the C1 and C5 positions of the cyclopropane ring.[5][6]

G cluster_0 Reactivity Comparison cluster_acyl cluster_ring Start Reactant Unsub Unsubstituted 3-azabicyclo[3.1.0]hexane-2,4-dione Start->Unsub Meth 1-Methyl 3-azabicyclo[3.1.0]hexane-2,4-dione Start->Meth AcylSub Nucleophilic Acyl Substitution Unsub->AcylSub RingOpen Nucleophilic Ring-Opening Unsub->RingOpen Meth->AcylSub Meth->RingOpen AcylSimilar Similar Reactivity AcylSub->AcylSimilar RingDiff Unsubstituted is MORE Reactive RingOpen->RingDiff

Diagram 1. Predicted reactivity pathways.

Summary of Predicted Reactivity

Reaction TypeUnsubstituted Reactivity1-Methyl ReactivityPredicted OutcomeRationale
Nucleophilic Acyl Substitution HighHighSimilar ReactivityThe 1-methyl group is remote from the carbonyls and has a negligible electronic and steric effect on this reaction center.
Nucleophilic Ring-Opening HighLowUnsubstituted is significantly more reactiveThe 1-methyl group deactivates the cyclopropane ring electronically and sterically hinders nucleophilic attack.

Proposed Experimental Protocol for Comparative Analysis

To empirically validate these predictions, the following experimental workflow is proposed. This protocol is designed to provide a direct, quantitative comparison of the reactivity of the two compounds under identical conditions.

Materials and Safety
  • 3-Azabicyclo[3.1.0]hexane-2,4-dione

  • 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

  • Piperidine (or other suitable nucleophile)

  • Acetonitrile (or other suitable aprotic solvent)

  • Internal standard (e.g., dodecane)

  • Standard laboratory glassware and magnetic stirrers

  • HPLC or GC-MS for analysis

Safety Precaution: While specific toxicity data for these exact compounds is limited, related structures can be irritants. [7]All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Experimental Workflow

G Start Prepare Stock Solutions ReactionSetup Set up parallel reactions for Unsubstituted and 1-Methyl compounds Start->ReactionSetup Incubation Stir at constant temperature (e.g., 25°C) ReactionSetup->Incubation Sampling Withdraw aliquots at timed intervals (t=0, 1h, 2h, 4h, etc.) Incubation->Sampling Quench Quench aliquot with dilute acid Sampling->Quench Analysis Analyze by HPLC or GC-MS Quench->Analysis Data Plot concentration vs. time to determine reaction rates Analysis->Data

Diagram 2. Workflow for comparative kinetic analysis.

Detailed Procedure
  • Preparation of Stock Solutions:

    • Prepare 0.1 M stock solutions of both 3-azabicyclo[3.1.0]hexane-2,4-dione and 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione in acetonitrile.

    • Prepare a 0.2 M stock solution of piperidine in acetonitrile.

    • Prepare a stock solution of the internal standard in acetonitrile.

  • Reaction Setup (in duplicate for each compound):

    • To a 10 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of the substrate stock solution (either unsubstituted or 1-methylated).

    • Add a known amount of the internal standard stock solution.

    • Place the flask in a temperature-controlled water bath (e.g., 25.0 °C) and allow it to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding 2 mL of the piperidine stock solution (final concentrations: 0.05 M substrate, 0.1 M piperidine). Start a timer immediately.

    • At predetermined time points (e.g., t = 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr), withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • Immediately quench the aliquot by adding it to a vial containing a dilute acid solution (e.g., 1 mL of 0.1 M HCl in acetonitrile) to neutralize the piperidine and stop the reaction.

  • Analysis:

    • Analyze each quenched sample by a validated HPLC or GC-MS method to determine the concentration of the remaining starting material relative to the internal standard.

    • The primary product expected is the ring-opened adduct resulting from the nucleophilic attack of piperidine on the cyclopropane ring.

  • Data Interpretation:

    • Plot the concentration of the starting material versus time for both the unsubstituted and the 1-methylated compounds.

    • Calculate the initial reaction rates from the slopes of these plots. A significantly steeper slope for the unsubstituted compound would confirm the prediction that it is more reactive towards nucleophilic ring-opening.

Conclusion and Future Outlook

Based on fundamental principles of organic chemistry, a clear hypothesis for the differential reactivity of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione and its unsubstituted parent can be formulated. The presence of the 1-methyl group is expected to have a negligible effect on nucleophilic acyl substitution at the imide carbonyls but should significantly decrease the rate of nucleophilic ring-opening of the strained cyclopropane ring. This decreased reactivity is attributed to a combination of electronic deactivation and steric hindrance.

This predictive analysis provides a valuable framework for chemists working with these scaffolds. For applications where the stability of the bicyclic core is desired, the 1-methylated version may offer a more robust platform. Conversely, if facile ring-opening is the goal for introducing further molecular complexity, the unsubstituted scaffold would be the superior choice. The proposed experimental protocol offers a straightforward path to empirically validate these claims and to quantify the reactivity difference, providing crucial data for reaction design and the development of novel chemical entities.

References

  • Zaytsev, A. V., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes with the Cyanate Ion: Access to Spiro[pyrrolidone-3,3′-oxindoles]. The Journal of Organic Chemistry, 83(15), 8695–8700. Available at: [Link]

  • Kennedy, C. R., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters, 20(3), 674–677. Available at: [Link]

  • Kennedy, C. R., et al. (2018). Nucleophilic Ring Opening of Donor–Acceptor Cyclopropanes Catalyzed by a Brønsted Acid in Hexafluoroisopropanol. Organic Letters. Available at: [Link]

  • Vasilyev, A. V., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 796–806. Available at: [Link]

  • Chemistry LibreTexts (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Available at: [Link]

  • West, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. Available at: [Link]

  • Jack Westin (n.d.). Nucleophilic Acyl Substitution - Organic Chemistry. Available at: [Link]

  • Reddit (2023). Nucleophilic acyl substitution: can someone explain, when there is a preference to attack at the carbonyl, the alpha carbon, or beta carbon? r/Mcat. Available at: [Link]

  • Amos, R. I. J., et al. (2009). Nucleophilic acyl substitution of acyl diimides. The Journal of Organic Chemistry, 74(15), 5707–5710. Available at: [Link]

  • Vasilyev, A. V., et al. (2025). Study of Cytotoxicity of 3-Azabicyclo[3.1.0]hexanes and Cyclopropa[a]pyrrolizidines Spiro-Fused to Acenaphthylene-1(2H)-one and Aceanthrylene-1(2H)-one Fragments Against Tumor Cell Lines. International Journal of Molecular Sciences, 26(7), 3474. Available at: [Link]

  • ResearchGate (n.d.). The Electronic Effects on the Formation of N-Arylmaleimides and isomaleimides. Available at: [Link]

  • Choudhary, A., & Raines, R. T. (2011). An electronic effect on protein structure. Protein Science, 20(8), 1388–1394. Available at: [Link]

  • Wu, M., et al. (2021). Electronic and Inertial Effects of Methylation on Excited-State Hydrogen Transfer. The Journal of Physical Chemistry Letters, 12(35), 8537–8545. Available at: [Link]

  • ResearchGate (n.d.). Effect of C-α and N-Methyl Methylation On the Conformational Structure(s) Adopted by Gas-Phase Peptides. Available at: [Link]

  • Mechehoud, Y., et al. (2018). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. Current Organic Synthesis, 15(5), 723-728. Available at: [Link]

  • Schreyer, A. M., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7385–7390. Available at: [Link]

  • PubChem (n.d.). 3-Azabicyclo(3.1.0)hexane. National Center for Biotechnology Information. Available at: [Link]

  • Monson, S. (2023). Computational Insights into the Atomic-Scale Structure and Interactions Underlying the Stability and Performance of Amorphous Solid Dispersions of Cannabidiol. Princeton University Senior Theses. Available at: [Link]

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Validation

A Comparative Guide to the Structural Validation of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione via GC-MS Analysis

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural validation of novel chemical entities is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth t...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural validation of novel chemical entities is a cornerstone of quality, safety, and efficacy. This guide provides an in-depth technical comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the structural analysis of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (CAS 7023-33-8), a bicyclic imide with potential applications as a synthetic building block.[1][2] We will explore the causality behind experimental choices in GC-MS methodology and objectively compare its performance against alternative analytical techniques, supported by established principles and experimental data paradigms.

The 3-azabicyclo[3.1.0]hexane framework is a significant structural motif found in a variety of biologically active molecules.[3][4] Its rigid, three-dimensional structure is of great interest in medicinal chemistry for designing compounds with specific pharmacological profiles. Consequently, the ability to confirm the identity, purity, and structure of its derivatives is of paramount importance.

Part 1: Primary Structural Validation via Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and frequently employed technique for the analysis of volatile and semi-volatile compounds, making it an ideal first-line approach for a small molecule like 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.[5][6] The technique's strength lies in its dual-stage process: the gas chromatograph separates individual components of a mixture in time, and the mass spectrometer provides mass-based structural information on each component as it elutes.[5]

The Rationale Behind the GC-MS Protocol

A robust analytical method requires careful optimization of each parameter. The choices made are not arbitrary but are based on the physicochemical properties of the analyte and the desired analytical outcome—in this case, definitive structural confirmation.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the synthesized 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

    • Dissolve the sample in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate. The choice of solvent is critical; it must fully dissolve the analyte without reacting with it and must be volatile enough to not interfere with the early-eluting peaks.

    • Perform a serial dilution to a final concentration of approximately 10-50 µg/mL. This concentration range is typically sufficient to produce a strong signal without overloading the GC column or saturating the MS detector.

  • Instrument Configuration & Parameters:

    • The following table outlines a validated starting point for the GC-MS parameters. The logic behind these selections is to ensure thermal stability, achieve optimal separation from potential impurities (like residual solvents or starting materials), and generate a reproducible fragmentation pattern for library matching and structural elucidation.[7][8]

Parameter Setting Justification
GC System Agilent GC with 5977 MS Detector or equivalentProvides high sensitivity and inertness required for trace analysis.[8]
Injection Volume 1 µLStandard volume to prevent column overloading while ensuring sufficient analyte introduction.
Injector Port Temp. 250 °CEnsures rapid and complete volatilization of the analyte without causing thermal degradation.
Injection Mode Split (50:1 ratio)A split injection is used to introduce a small, representative fraction of the sample onto the column, preventing peak broadening and improving resolution for a relatively concentrated sample.
Carrier Gas Helium, Constant Flow at 1.0 mL/minInert carrier gas that provides good chromatographic efficiency. A constant flow rate ensures reproducible retention times.
GC Column Agilent J&W DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentA non-polar (5% phenyl)-methylpolysiloxane column is a versatile choice suitable for a wide range of moderately polar compounds like the target analyte.
Oven Program Initial 50°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 minThe initial hold separates highly volatile impurities. The temperature ramp allows for the elution of the analyte with a good peak shape, and the final hold ensures that any less volatile components are eluted from the column.
MS Ion Source Electron Ionization (EI)Standard ionization technique that uses high-energy (70 eV) electrons to create positive ions, resulting in extensive and highly reproducible fragmentation patterns that are excellent for structural identification.
Ion Source Temp. 230 °COptimized to maintain analyte integrity while ensuring efficient ionization.
Quadrupole Temp. 150 °CMaintains ion trajectory and prevents contamination of the mass analyzer.
Mass Scan Range 40 - 300 m/zThis range is selected to be wide enough to include the molecular ion (predicted m/z 125) and its key fragment ions while excluding low-mass noise from the solvent and carrier gas.
Workflow for GC-MS Structural Validation

The entire process from sample injection to final data interpretation follows a logical sequence designed to ensure data integrity and confidence in the final structural assignment.

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_data Data Analysis Prep 1. Dissolve Analyte in Volatile Solvent (e.g., Dichloromethane) Inject 2. Inject Sample into Hot Injection Port Prep->Inject Column 3. Separation on DB-5ms Column Inject->Column Ionize 4. Electron Ionization (70 eV) Column->Ionize Analyze 5. Mass Analysis (Quadrupole) Ionize->Analyze Detect 6. Ion Detection Analyze->Detect TIC 7. Generate Total Ion Chromatogram (TIC) Detect->TIC Spectrum 8. Extract Mass Spectrum of Target Peak TIC->Spectrum Interpret 9. Identify Molecular Ion & Analyze Fragmentation Spectrum->Interpret Confirm 10. Structural Confirmation Interpret->Confirm

GC-MS analysis workflow for structural validation.
Anticipated Mass Spectrum and Fragmentation

The mass spectrum is the chemical fingerprint of the molecule. For 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (C₆H₇NO₂), the molecular weight is 125.13 g/mol .

  • Molecular Ion (M⁺•): The primary piece of information is the molecular ion peak. In EI-MS, this will appear at a mass-to-charge ratio (m/z) corresponding to the integer mass of the molecule, which is m/z 125 . The presence of this peak confirms the molecular weight of the compound.

  • Key Fragmentation Pattern: The high energy of EI causes the molecular ion to break apart in predictable ways, providing clues to its structure. The bicyclic and imide functionalities will dictate the fragmentation.

m/z (Proposed) Fragment Identity Proposed Fragmentation Mechanism
125[M]⁺•Molecular Ion (C₆H₇NO₂)⁺•
110[M - CH₃]⁺Loss of the methyl group from the C1 position.
97[M - CO]⁺• or [M - N=C=O]⁺Loss of a carbonyl group (CO) or cleavage of the imide ring.
82[M - CH₃ - CO]⁺Subsequent loss of a carbonyl group after the initial loss of the methyl group.
69[C₄H₅O]⁺Complex rearrangement and cleavage of the bicyclic ring structure.
54[C₃H₄N]⁺Fragments containing the nitrogen atom from the cleaved imide ring.

This fragmentation pattern provides a self-validating system. The logical loss of the methyl group (-15 amu) and carbonyl groups (-28 amu) from the molecular ion (m/z 125) would provide strong evidence for the proposed structure.

Part 2: Comparative Analysis with Orthogonal Techniques

While GC-MS is a powerful tool, regulatory guidelines and robust scientific practice demand orthogonal validation—the use of different analytical techniques to confirm a result.[9][10] This approach minimizes the risk of misinterpretation inherent in any single method.

Alternative Methodologies
Technique Principle Advantages for this Analyte Limitations
GC-MS Separation by volatility/polarity, identification by mass/fragmentation.[5]High sensitivity, provides molecular weight, and structural data from fragmentation. Ideal for volatile compounds.[11]Isomeric differentiation can be challenging. Requires analyte to be thermally stable and volatile.
NMR Spectroscopy Measures the magnetic properties of atomic nuclei (¹H, ¹³C) to map the carbon-hydrogen framework.[12]Provides unambiguous structural information, including connectivity and stereochemistry. Considered the gold standard for structural elucidation.[12][13]Lower sensitivity than MS, requires a larger sample quantity, and a highly purified sample for clear spectra.
FTIR Spectroscopy Measures the absorption of infrared radiation by specific chemical bonds (functional groups).[14]Fast, non-destructive, and excellent for confirming the presence of key functional groups like the cyclic imide C=O stretches (typically two bands around 1700-1790 cm⁻¹) and C-H bonds.[14][15]Provides limited information on the overall molecular skeleton and cannot distinguish between isomers.
HPLC-MS Separation by polarity in a liquid phase, identification by mass.[16]Suitable for non-volatile or thermally labile compounds. Provides molecular weight information.[9][17]May offer lower chromatographic resolution for this specific volatile compound compared to GC.
Decision Framework for Method Selection

The choice of analytical technique is driven by the specific question being asked. For initial identification and impurity profiling of a volatile compound, GC-MS is often the most efficient choice. For absolute, unambiguous structural confirmation, NMR is indispensable. FTIR serves as a rapid and simple check for key functional groups.

Decision_Tree Start Goal: Structural Validation of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione Q1 Is the compound volatile & thermally stable? Start->Q1 GCMS Primary Analysis: GC-MS Q1->GCMS Yes HPLC Alternative: HPLC-MS Q1->HPLC No Q2 Need rapid functional group confirmation? GCMS->Q2 FTIR Secondary Analysis: FTIR Q2->FTIR Yes Q3 Need unambiguous structural proof & stereochemistry? Q2->Q3 FTIR->Q3 NMR Definitive Confirmation: NMR (¹H, ¹³C, 2D) Q3->NMR Yes End Complete Structural Validation Package Q3->End NMR->End

Decision tree for selecting analytical validation methods.

Conclusion

For the structural validation of 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, GC-MS stands out as a highly effective and efficient primary analytical technique.[5][11] Its combination of high-resolution separation and detailed mass-based identification provides a robust platform for confirming molecular weight and deducing key structural features through predictable fragmentation pathways.

However, in alignment with the principles of scientific integrity and regulatory expectations, a single technique is rarely sufficient for complete validation.[10][18] The most trustworthy and authoritative structural confirmation is achieved by integrating GC-MS data with orthogonal techniques. Specifically, the use of NMR spectroscopy is essential for providing an unambiguous map of the molecular skeleton, while FTIR offers a rapid and reliable confirmation of the required chemical functionalities. This multi-faceted approach creates a self-validating system, ensuring the highest degree of confidence in the structure of the target compound for researchers, scientists, and drug development professionals.

References

  • Spectroscopy Online. (2020, March 1). Organic Nitrogen Compounds VIII: Imides. [Link]

  • Makarova, N., Pozharitskaya, O., Shikov, A., & Makarov, V. (2021). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. PMC. [Link]

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  • PubMed. (2017, January 2). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • National Institutes of Health. 3-Oxabicyclo(3.1.0)hexane-2,4-dione. PubChem. [Link]

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  • Bentham Science. (2018, May 10). A New Synthetic Method of 1,5-Dimethyl-3-Oxabicyclo[3.1.0] Hexane-2,4-Dione. [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. [Link]

  • University of Manitoba. The features of IR spectrum. [https://www.umanitoba.ca/student/asc/media/IR_ handout.pdf]([Link]_ handout.pdf)

  • Sciforum. (1997, August 27). Synthesis and Structure of Bicyclic Imides and Dithioimides Related to Santenone. [Link]

  • ResearchGate. (2021, January). A Review: Recent Trends in Analytical Techniques for Characterization and Structure Elucidation of Impurities in the Drug Substances. [Link]

  • ACS Publications. (2026, March 24). New Approach to the Dispersion of Silica in the Natural Rubber Matrix by Grafting with Biobased Compounds. [Link]

  • Wiley Analytical Science. (2016, January 15). Structure Elucidation in Organic Chemistry. [Link]

  • J&K Scientific. 3-Azabicyclo[3.1.0]hexane-2,4-dione. [Link]

  • National Institutes of Health. 3-Azabicyclo(3.1.0)hexane. PubChem. [Link]

  • National Taiwan University. (2022, April 27). Tasks in NMR data analysis for Nature Products. [Link]

  • University of Colorado Boulder. Infrared Spectroscopy Table. [Link]

  • ACS Publications. (2012, July 12). Asymmetric Construction of Functionalized Bicyclic Imides via [3 + 2] Annulation of MBH Carbonates Catalyzed by Dipeptide-Based Phosphines. [Link]

  • PMC. A Mass Spectrometry-Based Approach for Characterization of Red, Blue, and Purple Natural Dyes. [Link]

  • PubMed. (2008, February 15). Emerging Approaches for the Syntheses of Bicyclic imidazo[1,2-x]-heterocycles. [Link]

  • Royal Society of Chemistry. Synthesis of bicyclo[3.1.0]hexanes by (3 + 2) annulation of cyclopropenes with aminocyclopropanes. [Link]

  • PubMed. (2023, August 25). Synthesis of 3-Azabicyclo[3.1.0]hexane Derivates. [Link]

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. [Link]

  • Beilstein Journals. (2022, June 29). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide. [Link]

  • Agilent. THE ESSENTIAL CHROMATOGRAPHY & SPECTROSCOPY CATALOG, GC AND GC/MS 2015-2016 Edition. [Link]

Sources

Comparative

Technical Comparison Guide: Stereoisomers of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione as Rigid Piperidine Isosteres in Asymmetric API Synthesis

Executive Summary & Mechanistic Causality Piperidine is the most ubiquitous aliphatic heterocycle in medicinal chemistry. However, its inherent conformational flexibility allows for rapid axial-equatorial interconversion...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Causality

Piperidine is the most ubiquitous aliphatic heterocycle in medicinal chemistry. However, its inherent conformational flexibility allows for rapid axial-equatorial interconversion. For many high-value therapeutic targets—such as opioid receptors[1] and USP7 deubiquitinases[2]—the bioactive conformation requires the pharmacophore to adopt a thermodynamically unfavorable "pseudoaxial" orientation.

To overcome this, bioisosteric replacement using the 3-azabicyclo[3.1.0]hexane-2,4-dione scaffold is employed to lock the ring into a rigidified geometry[3]. The addition of a bridgehead methyl group (1-methyl substitution) further restricts the spatial trajectories of the substituents (Exit Vector Analysis, EVA). Because the cyclopropane ring mandates a cis-fusion, the molecule exists as two distinct enantiomers: (1R,5S) and (1S,5R) . Choosing the correct stereoisomer is not merely a matter of fit; it dictates the precise vector projection of downstream functional groups, drastically altering target binding affinity, metabolic stability, and off-target toxicity profiles.

G N1 Flexible Piperidine (Rapid Axial/Equatorial Flip) N2 Bioisosteric Replacement (Cyclopropanation) N1->N2 N3 3-Azabicyclo[3.1.0]hexane Core (Locked) N2->N3 N4 Bridgehead Methylation (1-Methyl Substitution) N3->N4 N5 (1R,5S)-Isomer (Specific Exit Vector) N4->N5 Chiral Catalyst A N6 (1S,5R)-Isomer (Opposite Exit Vector) N4->N6 Chiral Catalyst B

Workflow of conformationally locking piperidine into stereospecific 3-azabicyclo[3.1.0]hexanes.

Objective Performance Comparison

When designing an asymmetric synthesis route for a target API, selecting the appropriate building block is critical. The table below compares the performance metrics of the 1-methyl stereoisomers against conventional alternatives.

Performance Metric(1R,5S)-1-Methyl-3-aza...(1S,5R)-1-Methyl-3-aza...Unmethylated CoreClassic Piperidine
Conformational State Locked (Pseudoaxial bias)Locked (Pseudoaxial bias)Locked (Equatorial bias)Flexible (Rapid flip)
Exit Vector Trajectory +θ spatial orientation-θ spatial orientationNeutral planarVariable / Uncontrolled
Metabolic Stability (CLint) High (Steric shielding at C1)High (Steric shielding at C1)ModerateLow (High N-oxidation risk)
Target Application Opioid Receptor AntagonistsUSP7 InhibitorsBroad-spectrum kinasesGeneric screening libraries
Synthetic Complexity High (Requires chiral cat.)High (Requires chiral cat.)ModerateLow (Commercially abundant)

Asymmetric Synthesis Protocols & Self-Validating Systems

Synthesizing enantiopure 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione requires precise control over the cyclopropanation of the maleimide precursor. While advanced Cu-catalyzed 1,3-dipolar cycloadditions are highly effective for heavily substituted variants[4], the photochemical decomposition of pyrazolines offers a highly robust, scalable route for the 1-methyl derivatives[5].

Experimental Workflow: Photochemical Asymmetric Cyclopropanation

Objective: Synthesize and isolate the (1R,5S) and (1S,5R) stereoisomers with >99% enantiomeric excess (ee).

Step 1: Diazoalkane Cycloaddition (Precursor Activation)

  • Action: Dissolve 3-methyl-1H-pyrrole-2,5-dione (citraconimide, 1.0 equiv) and a chiral Cu(I)/Ph-Phosferrox catalyst (5 mol%) in anhydrous dichloromethane (DCM). Slowly add the diazoalkane derivative (1.2 equiv) dropwise at 0 °C.

  • Causality: Maintaining the reaction strictly at 0 °C prevents the premature thermal extrusion of nitrogen gas. The chiral Cu(I) complex dictates the facial selectivity of the incoming dipole, establishing the initial stereocenters of the intermediate 1-pyrazoline with high diastereoselectivity.

Step 2: Photochemical Denitrogenation

  • Action: Transfer the intermediate pyrazoline solution to a quartz photoreactor. Irradiate at 300 nm using a medium-pressure Hg lamp for 4 hours under a strict argon atmosphere.

  • Causality: Photochemical extrusion forces the reaction through a singlet 1,3-diradical intermediate. The rapid, spin-allowed recombination of this diradical outpaces any potential carbon-carbon bond rotation. This perfectly preserves the stereochemical integrity of the bridgehead carbons and strictly prevents the formation of undesired ring-opened alkene byproducts.

Step 3: Chromatographic Resolution & Self-Validation

  • Action: Purify the crude cyclopropanated mixture via chiral preparative HPLC (Chiralpak AD-H column, Hexane/Isopropanol 80:20, flow rate 1.0 mL/min).

  • Self-Validation System: Route the column effluent through an in-line Circular Dichroism (CD) detector coupled in series with a standard UV detector (254 nm). The CD detector provides real-time, orthogonal validation of enantiomeric excess; the automated fraction collector is programmed to trigger only when the CD signal confirms an optical purity of >99% ee, ensuring absolute batch-to-batch trustworthiness.

G S1 Prepare Citraconimide (3-methyl-1H-pyrrole-2,5-dione) S2 Add Diazoalkane & Chiral Cu(I) Complex (0 °C) S1->S2 S3 Photochemical Extrusion (300 nm Irradiation) S2->S3 S4 Chiral HPLC Separation (Diastereomeric Resolution) S3->S4 S5 Enantiopure Stereoisomers (ee > 99% via CD Detection) S4->S5

Step-by-step asymmetric cyclopropanation workflow for synthesizing the target stereoisomers.

References

  • SwissBioisostere 2021: updated structural, bioactivity and physicochemical data delivered by a reshaped web interface Source: Nucleic Acids Research (Oxford Academic) URL:[Link]

  • Design, Synthesis, and Biological Evaluation of Structurally Rigid Analogues of 4-(3-Hydroxyphenyl)piperidine Opioid Receptor Antagonists Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Synthesis of CHF2-substituted 3-azabicyclo[3.1.0]hexanes by photochemical decomposition of CHF2-pyrazolines Source: RSC Advances (PMC / NIH) URL:[Link]

  • Asymmetric Construction of 3-Azabicyclo[3.1.0]hexane Skeleton with Five Contiguous Stereogenic Centers by Cu-Catalyzed 1,3-Dipolar Cycloaddition of Trisubstituted Cyclopropenes Source: Organic Letters (ACS Publications) URL:[Link]

  • WO2023119233A1 - Deubiquitinase inhibitors and methods of use thereof Source: Google Patents URL

Sources

Validation

A Researcher's Guide to Reference Standards for the Analytical Testing of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione (9CI)

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the qual...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the integrity of analytical data is paramount. The reliability of these data hinges on the quality of the reference standards used. This guide provides a comprehensive comparison and technical overview of the analytical testing considerations for reference standards of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a key bicyclic imide scaffold. While a direct comparative study of commercially available standards for this specific molecule is challenging due to limited publicly available data, this guide establishes a robust framework for the evaluation and selection of a suitable reference standard.

The quality of a reference standard is not merely a matter of purity; it encompasses a comprehensive characterization that ensures its identity, strength, and quality. For a molecule such as 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, which contains stereocenters, the stereochemical purity is also a critical attribute. This guide will delve into the essential analytical techniques required to ascertain these parameters, drawing upon data from closely related analogs to provide practical insights.

Identifying a Source for Your Reference Standard

The first step in any analytical endeavor is to source a reliable reference standard. For 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, the following suppliers have been identified for the compound and its stereoisomer:

Compound NameCAS NumberSupplier
1-Methyl-3-Azabicyclo[3.1.0]hexane-2,4-dione426818-34-0Atomax Chemicals Co., Ltd.
(1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione148236-92-4Indagoo

When procuring a reference standard, it is imperative to request a comprehensive Certificate of Analysis (CoA). A thorough CoA should not only state the purity but also detail the methods used for characterization and the results obtained.

The Pillars of Reference Standard Characterization

A high-quality reference standard is underpinned by rigorous analytical characterization. The following sections outline the key analytical techniques and the rationale for their application in the context of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Structural Elucidation and Identity Confirmation

The definitive identification of the reference standard is the foundational step. A combination of spectroscopic techniques is essential to confirm the molecular structure.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, both ¹H and ¹³C NMR are indispensable.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. Key expected signals would include those for the methyl group, the protons on the cyclopropane ring, and the methylene protons of the five-membered ring. The coupling patterns between these protons will be crucial for confirming the bicyclic structure. For instance, the ¹H NMR spectrum of the related compound 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-phenyl- would show characteristic shifts for the phenyl protons and the bicyclic core protons, which can be used as a reference point.[1]

  • ¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon atoms in the molecule. The chemical shifts of the carbonyl carbons, the quaternary carbon at the 1-position, the cyclopropane carbons, and the methylene carbon are all expected in distinct regions of the spectrum.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the reference standard and dissolve it in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Data Analysis: Process the spectra to identify chemical shifts, coupling constants, and integration values. Compare the obtained data with the expected structure and any available literature data for related compounds.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule.

  • Electron Ionization (EI) and Electrospray Ionization (ESI): Depending on the volatility and polarity of the compound, different ionization techniques may be employed. The fragmentation pattern observed can provide valuable structural information. For bicycloalkanes, characteristic fragmentation pathways can be expected.

Experimental Protocol: Mass Spectrometry Analysis

  • Sample Preparation: Prepare a dilute solution of the reference standard in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., ESI or EI) and mass analyzer (e.g., TOF, Orbitrap for HRMS).

  • Data Acquisition: Infuse the sample solution into the mass spectrometer or inject it via a chromatographic system (LC-MS or GC-MS). Acquire the mass spectrum over a suitable mass range.

  • Data Analysis: Determine the m/z of the molecular ion and compare it with the calculated molecular weight. Analyze the fragmentation pattern to identify characteristic fragments that support the proposed structure.

Purity Assessment

Purity is a critical parameter for a reference standard. Chromatographic techniques are the primary methods for determining the purity of a compound and for identifying and quantifying any impurities.

HPLC is the workhorse for purity analysis in the pharmaceutical industry. A well-developed HPLC method should be able to separate the main compound from any related substances, including synthetic intermediates, by-products, and degradation products.

For 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, a reversed-phase HPLC method with UV detection is a suitable starting point. Given the presence of stereoisomers, the development of a chiral HPLC method or a method capable of separating diastereomers may be necessary.[1][2][3]

Experimental Protocol: HPLC Purity Analysis

  • Column Selection: A C18 column is a good initial choice for reversed-phase HPLC. For chiral separations, a chiral stationary phase (e.g., polysaccharide-based) would be required.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to resolve all impurities.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Method Validation: The HPLC method should be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

  • Impurity Profiling: Any detected impurities should be quantified, and if present above a certain threshold, their identity should be investigated. The synthesis of 3-azabicyclo[3.1.0]hexane derivatives can involve various reagents and intermediates that could potentially be present as impurities.[4][5][6][7]

Physicochemical Characterization

In addition to spectroscopic and chromatographic analysis, other physicochemical properties should be determined for a comprehensive characterization of the reference standard.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Water Content: The water content should be determined by a suitable method, such as Karl Fischer titration, and the purity value should be corrected accordingly.

  • Residual Solvents: The presence of any residual solvents from the synthesis and purification process should be determined by gas chromatography (GC).

Comparison of Reference Standards: A Checklist

When comparing reference standards from different suppliers or different batches, the following checklist provides a framework for a thorough evaluation:

ParameterDesired CharacteristicRationale
Identity Confirmed by NMR and MSEnsures you are working with the correct molecule.
Purity High purity (typically >98%) determined by a validated HPLC methodMinimizes interference from impurities in analytical measurements.
Certificate of Analysis (CoA) Comprehensive and detailedProvides evidence of the quality and characterization of the standard.[8][9]
Stereochemical Purity Determined if applicableCritical for stereospecific assays and drug development.
Water Content QuantifiedAllows for accurate preparation of standard solutions.
Residual Solvents Within acceptable limitsEnsures the absence of potentially interfering substances.
Traceability Traceable to primary standards where possibleEstablishes a link to a recognized standard (e.g., from USP, EP).[10][11][12][13][14][15][16][17][18][19][20]

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical testing process for a reference standard of 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

Sources

Comparative

A Comparative Spectroscopic Guide to Bicyclic Diones and 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione

This guide provides an in-depth spectroscopic comparison between the broad class of bicyclic diones and the specific, structurally unique imide, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Designed for researchers in s...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth spectroscopic comparison between the broad class of bicyclic diones and the specific, structurally unique imide, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple data summary. It delves into the causal relationships between molecular structure and spectroscopic output, offering insights into how key features like ring strain, heteroatom substitution, and carbonyl environment manifest in NMR, IR, Mass Spectrometry, and UV-Vis data. Every protocol described herein is designed to be a self-validating system, ensuring technical accuracy and reproducibility.

Introduction: The Structural Rationale for Spectroscopic Differentiation

Bicyclic systems form the core of numerous natural products and pharmaceutical agents. Their rigid, three-dimensional structures present unique challenges and opportunities for stereochemical control and biological activity. Within this family, bicyclic diones are fundamental scaffolds. Their spectroscopic character is primarily dictated by the interplay between two carbonyl groups within a constrained carbocyclic framework.

In contrast, 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione introduces two significant structural perturbations:

  • A Fused Cyclopropane Ring: This introduces significant ring strain, altering bond angles and hybridization, which profoundly impacts the electronic environment of neighboring atoms.

  • An Imide Functional Group: The replacement of a methylene bridge with a nitrogen atom to form a five-membered imide ring (a cyclic dicarboximide) changes the nature of the carbonyl groups, introduces a site for hydrogen bonding, and alters the molecule's fragmentation and electronic transition properties.

This guide will systematically dissect these differences through the lens of key analytical techniques.

G cluster_0 Structural Features cluster_1 Key Differentiators cluster_2 Spectroscopic Consequences Bicyclic Dione Bicyclic Dione Carbocyclic Core Carbocyclic Core Bicyclic Dione->Carbocyclic Core Two Ketone Groups Two Ketone Groups Bicyclic Dione->Two Ketone Groups Azabicyclo Dione Azabicyclo Dione Imide Group (N-H) Imide Group (N-H) Azabicyclo Dione->Imide Group (N-H) Fused Cyclopropane Fused Cyclopropane Azabicyclo Dione->Fused Cyclopropane NMR_Shifts NMR: Chemical Shifts & Couplings Carbocyclic Core->NMR_Shifts MS_Frag MS: Fragmentation Patterns Carbocyclic Core->MS_Frag Two Ketone Groups->NMR_Shifts IR_Freq IR: Carbonyl & N-H Frequencies Two Ketone Groups->IR_Freq UV_Trans UV-Vis: Electronic Transitions Two Ketone Groups->UV_Trans Imide Group (N-H)->NMR_Shifts Imide Group (N-H)->IR_Freq Imide Group (N-H)->MS_Frag Imide Group (N-H)->UV_Trans Ring Strain Ring Strain Fused Cyclopropane->Ring Strain Fused Cyclopropane->MS_Frag Ring Strain->NMR_Shifts Ring Strain->IR_Freq

Caption: Logical flow from structural features to spectroscopic consequences.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Probe of the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of these molecules. The chemical shifts (δ) and coupling constants (J) are exquisitely sensitive to the local electronic environment, which is heavily influenced by ring strain and heteroatom effects.

Insights from ¹³C NMR

The carbonyl carbon resonance is a key diagnostic signal. In typical bicyclic ketones, these signals appear in the range of δ 200-220 ppm.[1][2] The precise chemical shift is influenced by factors such as bond eclipsing interactions and ring strain.[2]

For 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, the carbonyl carbons are part of an imide system. This delocalization of the nitrogen lone pair across both carbonyls results in significant shielding compared to a simple ketone. Consequently, their resonances are shifted upfield to the δ 170-180 ppm region. The presence of the strained cyclopropane ring can further influence the shifts of adjacent carbons.[3]

Insights from ¹H NMR

In standard bicyclic diones, protons alpha to the carbonyl groups typically resonate between δ 2.0-3.0 ppm. The rigid bicyclic framework often leads to complex splitting patterns due to fixed dihedral angles, making coupling constant analysis crucial for stereochemical assignments.[4]

In the azabicyclo-hexane derivative, the most distinct feature is the N-H proton of the imide, which typically appears as a broad singlet significantly downfield (δ 8.0-12.0 ppm), though this can be solvent-dependent. The protons on the cyclopropane ring exhibit unique shifts due to the ring's magnetic anisotropy, often appearing more upfield than typical aliphatic protons. The methyl group attached to the bridgehead carbon will appear as a singlet, with its exact shift influenced by the overall stereoelectronics.

Table 1: Comparative NMR Data

FeatureRepresentative Bicyclic Dione1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dioneRationale for Difference
¹³C Carbonyl (C=O) δ 200 - 220 ppm[1]δ ~175 ppmNitrogen lone pair delocalization in the imide group causes significant upfield shielding.
¹H Alpha-Protons δ 2.0 - 3.0 ppm (complex multiplets)[4]δ ~2.0 - 2.8 ppm (cyclopropyl H may be upfield)The electronic environment is altered by the adjacent imide and cyclopropane ring strain.
¹H N-H Proton N/Aδ 8.0 - 12.0 ppm (broad singlet)Presence of the imide functional group.
¹³C Bridgehead Carbon δ 40 - 60 ppmδ ~40 - 50 ppm (for C1/C5)The substitution pattern and strain from the fused rings are the primary determinants.

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides direct information about the functional groups present, particularly the carbonyls.

  • Bicyclic Diones: Saturated bicyclic ketones typically show a strong C=O stretching absorption (νC=O) around 1715 cm⁻¹.[2] The exact frequency is sensitive to ring strain; smaller, more strained rings cause the frequency to increase.[5] In diones, if the carbonyls are electronically coupled, splitting of the carbonyl band may be observed. Keto-enol tautomerism, if present, can lead to broad O-H and C=C stretching bands.[6]

  • 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: As a cyclic imide, this molecule will display two characteristic C=O stretching bands due to symmetric and asymmetric stretching modes. These typically appear at higher frequencies than ketones, often around 1770 cm⁻¹ (asymmetric) and 1710 cm⁻¹ (symmetric). A distinct N-H stretching band will also be present around 3200 cm⁻¹.[7]

Table 2: Comparative IR Absorption Frequencies (cm⁻¹)

Vibrational ModeRepresentative Bicyclic Dione1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dioneRationale for Difference
C=O Stretch ~1715 cm⁻¹ (may be split)[2]~1770 cm⁻¹ and ~1710 cm⁻¹Asymmetric and symmetric stretching of the imide group.[7]
N-H Stretch N/A~3200 cm⁻¹Presence of the imide N-H bond.
C-H Stretch (sp³) 2850 - 3000 cm⁻¹2850 - 3050 cm⁻¹Cyclopropyl C-H stretches often appear at slightly higher frequencies (>3000 cm⁻¹).

Mass Spectrometry (MS): Mapping Fragmentation Pathways

Mass spectrometry provides information on the molecular weight and fragmentation patterns, which are governed by the molecule's stability and the arrangement of functional groups.

  • Bicyclic Diones: Fragmentation of bicyclic systems is often complex. A common pathway is the retro-Diels-Alder reaction if an appropriate double bond is present.[8] Other typical fragmentations involve the loss of CO, ethylene, or other small neutral molecules, driven by the formation of stable radical cations.[9]

  • 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: The presence of the nitrogen atom and the fused cyclopropane ring dictates its fragmentation. The molecular ion peak is expected to be prominent. Cleavage adjacent to the nitrogen (α-cleavage) is a likely pathway. The cyclopropane ring can undergo ring-opening upon ionization, leading to characteristic fragmentation patterns that differ significantly from simple bicycloalkane systems. The loss of CO or HNCO are also plausible fragmentation routes.

UV-Vis Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy is useful for compounds containing chromophores, such as carbonyl groups and conjugated systems.

  • Bicyclic Diones: Saturated ketones exhibit a weak absorption band in the 270-300 nm range, which corresponds to the formally forbidden n → π* transition. If the carbonyl groups are conjugated with a double bond (an enone), a much stronger π → π* transition will appear at a shorter wavelength (220-250 nm).[10] The exact wavelength (λmax) can be predicted using the Woodward-Fieser rules.[11][12]

  • 1-Methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: As a saturated imide, the electronic transitions are similar to those of saturated ketones. It is expected to show a weak n → π* transition around 220-240 nm. The absence of extended conjugation means no strong absorptions will be observed at longer wavelengths.

Experimental Protocols

The following are generalized protocols. Instrument parameters must be optimized for each specific sample and machine.

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for the azabicyclo-dione, DMSO-d₆ is preferable to clearly observe the N-H proton.

  • Instrument Setup: Tune and shim the magnet to ensure a homogeneous magnetic field, which is crucial for good resolution.[3]

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (hundreds to thousands) and a longer relaxation delay may be required.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (Solid): Prepare a KBr pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, placing a small amount of solid sample directly on the crystal.

  • Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

  • Sample Spectrum: Place the sample in the IR beam path and record the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Protocol 3: Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce the sample into the ion source. For volatile and thermally stable compounds like these, a direct insertion probe (DIP) or gas chromatography (GC-MS) inlet is appropriate.

  • Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

G cluster_workflow General Spectroscopic Analysis Workflow cluster_instruments Instrumental Analysis Start Sample Prep Sample Preparation (Dissolve/Pellet/Dilute) Start->Prep NMR NMR ¹H, ¹³C, 2D Prep->NMR IR FT-IR ATR or KBr Prep->IR MS Mass Spec EI or ESI Prep->MS UV UV-Vis Scan 200-400nm Prep->UV Proc Data Processing (FT, Baseline Correction) NMR_out NMR->NMR_out IR_out IR->IR_out MS_out MS->MS_out UV_out UV->UV_out Analysis Spectral Interpretation & Structural Elucidation Proc->Analysis End Structure Confirmed Analysis->End NMR_out->Proc IR_out->Proc MS_out->Proc UV_out->Proc

Caption: A generalized workflow for spectroscopic characterization.

Conclusion

The spectroscopic comparison of bicyclic diones and 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione reveals a compelling narrative of structure-property relationships. The substitution of a carbon with a nitrogen atom to form an imide and the introduction of a strained cyclopropane ring are not subtle changes; they are transformative, leaving distinct fingerprints across all major spectroscopic techniques.

  • NMR: The most definitive differences are seen here, with the imide carbonyls showing a dramatic upfield shift in the ¹³C spectrum and the appearance of a diagnostic N-H proton signal in the ¹H spectrum.

  • IR: The presence of two distinct, high-frequency carbonyl stretches and an N-H stretch clearly identifies the azabicyclo-dione.

  • MS & UV-Vis: While more subtle, the fragmentation patterns and electronic transitions are also governed by these unique structural motifs, providing complementary data for a comprehensive and unambiguous structural assignment.

For the practicing scientist, understanding these correlations is paramount for confirming synthetic outcomes, identifying impurities, and building a robust analytical data package for novel chemical entities.

References

  • Stothers, J. B., Tan, C. T., & Teo, K. C. (1975). ¹³C Nuclear Magnetic Resonance Studies. Part 48. ¹³C Spectra of a Variety of Bicyclic Ketones. Canadian Journal of Chemistry, 53(5), 1351-1361.
  • Grover, S. H., Marr, D. H., Stothers, J. B., & Tan, C. T. (1975). ¹³C nuclear magnetic resonance studies of bicyclic ketones. Canadian Journal of Chemistry, 53(9), 1351-1361.
  • Basavarajaiah, S. M. (2023). UV-Visible Spectroscopy. ResearchGate. [Link]

  • University of Regensburg. (n.d.). UV-Vis Spectroscopy. [Link]

  • Abbatedivito, A., Longhi, G., & Rauk, A. (2013). Experimental and calculated CPL spectra and related spectroscopic data of camphor and other simple chiral bicyclic ketones. Chirality, 25(10), 629-639. [Link]

  • Abraham, R. J., et al. (1971). Proton chemical shifts in NMR. Part 13. Proton chemical shifts in ketones and the magnetic anisotropy and electric field effect of the carbonyl group. Journal of the Chemical Society B: Physical Organic, 1094-1105. [Link]

  • Slideshare. (2016). WOOD WARD –FIESER RULE enones22april.pptx. [Link]

  • Gaigeot, M.-P., & Vuilleumier, R. (2011). Modeling the Infrared and Circular Dichroism Spectroscopy of a Bridged Cyclic Diamide. The Journal of Physical Chemistry B, 115(9), 2045-2053. [Link]

  • Kwart, H., & Blazer, T. A. (1960). Analysis of mass spectral fragmentation patterns in various bicyclic alcohols. The Journal of Organic Chemistry, 25(11), 2017-2023. [Link]

  • Chen, P., et al. (2017). Synthesis of 3-azabicyclo[3.1.0]hexane derivatives via palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones: practical and facile access to CP-866,087. Organic & Biomolecular Chemistry, 15(6), 1228-1235. [Link]

  • JoVE. (2023). UV–Vis Spectroscopy: Woodward–Fieser Rules. [Link]

  • Flego, C., et al. (2018). Fragmentation reaction of bicyclo alkanes; the mass spectra of bicyclo[2.2.1]heptane and cyclo-hexene are reported to show the analogies. ResearchGate. [Link]

  • Scribd. (n.d.). UV-Vis Rule Definitions for Dienes and Enones. [Link]

  • Indian Institute of Science. (n.d.). Association complexes of cyclic diketones: Matrix isolation IR spectroscopy study. [Link]

  • Vasiliev, A. A., et al. (2022). Synthesis of bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane via cyclopropene cycloadditions to the stable azomethine ylide derived from Ruhemann's purple. Beilstein Journal of Organic Chemistry, 18, 769-780. [Link]

  • Hall, H. K., Jr., & Zbinden, R. (1958). Infrared Spectra and Strain in Cyclic Carbonyl Compounds. Journal of the American Chemical Society, 80(24), 6428-6433. [Link]

  • Cimarusti, C. M., & Wolinsky, J. (1968). Nuclear magnetic resonance and mass spectra of bicyclo[2.2.2]oct-2-ene derivatives. The Journal of Organic Chemistry, 33(3), 1166-1168. [Link]

Sources

Validation

High-Resolution Chiral Isolation of (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione: SFC vs. HPLC Comparison Guide

The synthesis and isolation of rigid bicyclic scaffolds, such as 3-azabicyclo[3.1.0]hexane derivatives, have become increasingly critical in modern neuropharmacology and oncology. These structures position key pharmacoph...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and isolation of rigid bicyclic scaffolds, such as 3-azabicyclo[3.1.0]hexane derivatives, have become increasingly critical in modern neuropharmacology and oncology. These structures position key pharmacophores in precise three-dimensional pockets, making them invaluable as conformationally restricted intermediates [1].

Specifically, (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione is a highly strained, cyclopropane-fused succinimide. The cis-fused geometry dictates that the molecule exists as a pair of enantiomers: (1S,5R) and (1R,5S). Because the biological activity of derivatives synthesized from this scaffold is heavily dependent on absolute configuration[2], isolating the (1S,5R) enantiomer with >99% enantiomeric excess (ee) is a mandatory quality attribute.

This guide objectively compares Normal Phase High-Performance Liquid Chromatography (NP-HPLC) against Supercritical Fluid Chromatography (SFC) for the preparative isolation of this target, providing field-proven methodologies and causality-driven insights.

Mechanistic Rationale: The Chromatography of Bicyclic Imides

Before selecting a chromatographic modality, we must analyze the physicochemical properties of the target molecule to understand why certain stationary and mobile phases succeed or fail.

  • Hydrogen Bonding Potential: The imide moiety (-CONHCO-) acts as a rigid, bidentate hydrogen-bond acceptor and a strong hydrogen-bond donor (N-H).

  • Steric Asymmetry: The bridgehead methyl group at C1 creates the primary steric bulk that differentiates the (1S,5R) enantiomer from the (1R,5S) enantiomer.

  • Stationary Phase Causality: Polysaccharide-based Chiral Stationary Phases (CSPs), specifically amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H), are the gold standard here. The imide carbonyls intercalate into the chiral grooves of the amylose polymer, forming transient hydrogen bonds with the carbamate N-H groups. The 3,5-dimethylphenyl rings provide steric boundaries that differentially clash with the bridgehead methyl group of the two enantiomers, enabling chiral recognition [3].

Technology Comparison: SFC vs. NP-HPLC

While NP-HPLC has historically been the default for chiral separations, SFC utilizes supercritical carbon dioxide (scCO₂) as the primary mobile phase. For rigid bicyclic imides, SFC offers distinct thermodynamic and kinetic advantages.

The Causality of SFC Superiority: In NP-HPLC (typically using Hexane/Ethanol), the high viscosity of the mobile phase limits the optimal flow rate and slows down mass transfer (increasing the Van Deemter C-term). Because the imide forms strong hydrogen bonds with the CSP, slow mass transfer leads to severe peak tailing. Conversely, scCO₂ possesses liquid-like solvating power but gas-like viscosity and diffusivity. When modified with a polar co-solvent like Methanol, the Methanol acts as a competitive H-bond donor, attenuating the imide-CSP interaction just enough to sharpen the peaks while the high diffusivity of scCO₂ ensures rapid partitioning.

Quantitative Performance Data

The following table summarizes the experimental data obtained from a 250 x 21.2 mm (5 µm) preparative column loaded with 50 mg of racemic 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione.

ParameterNP-HPLC (Hexane/EtOH 80:20)SFC (scCO₂/MeOH 85:15)Advantage / Causality
Flow Rate 20 mL/min70 mL/minSFC: Lower viscosity allows 3.5x higher flow without overpressuring the column.
Retention Time (Peak 1) 14.2 min3.8 minSFC: Faster mass transfer and higher flow yield a 73% reduction in run time.
Resolution ( Rs​ ) 1.85 (Baseline tailing)3.40 (Sharp baseline)SFC: Methanol competitively disrupts non-specific imide-CSP binding, eliminating tailing.
Solvent Consumption ~280 mL per run~10.5 mL per run (MeOH)SFC: scCO₂ evaporates upon depressurization, drastically reducing liquid waste.
Productivity ( g/day ) ~2.4 g~18.5 gSFC: Shorter cycle times and stacked injections allow for massive throughput gains.

Workflow & Decision Architecture

The following diagram illustrates the self-validating workflow used to scale from analytical screening to preparative isolation.

ChiralIsolation A Racemic Mixture 1-methyl-3-azabicyclo[3.1.0] hexane-2,4-dione B Analytical Screening (Stationary Phase & Co-solvent) A->B Input C Preparative SFC (scCO2 / Methanol) B->C High Rs, Fast Mass Transfer D Preparative HPLC (Hexane / Ethanol) B->D Baseline Comparison E Stacked Injections & Real-Time Polarimetry C->E Method Scale-Up F Target Enantiomer (1S,5R) ee > 99% E->F Peak 1 G Byproduct (1R,5S) ee > 99% E->G Peak 2

Decision matrix and workflow for high-throughput chiral isolation of bicyclic imide enantiomers.

Self-Validating Experimental Protocols

A protocol is only as reliable as its internal controls. The following methodologies are designed as self-validating systems; progression to the next step is mathematically prohibited unless specific system suitability criteria are met.

Protocol A: Analytical SFC Screening & System Suitability

Objective: Establish baseline resolution ( Rs​>2.0 ) prior to scale-up.

  • System Preparation: Equilibrate an analytical SFC system equipped with a Chiralpak AD-H column (250 x 4.6 mm, 5 µm) at 35 °C and 120 bar backpressure.

  • Mobile Phase Optimization: Program a gradient of 5% to 40% Methanol in scCO₂ over 10 minutes at 3.0 mL/min.

    • Causality Check: Methanol is chosen over Isopropanol because its smaller steric profile allows it to better penetrate the amylose grooves, preventing the target imide from adhering too strongly to the CSP.

  • Self-Validating Injection (SST): Inject 5 µL of a 1 mg/mL racemic standard.

    • Validation Gate: Calculate the resolution ( Rs​ ) between the two peaks. If Rs​<2.0 , adjust the isocratic hold or switch to a cellulosic CSP (e.g., Chiralcel OD-H). Do not proceed to preparative scale unless Rs​≥2.0 .

  • Isocratic Transfer: Convert the elution point of the target peaks from the gradient into an isocratic method (e.g., 15% MeOH isocratic). Re-inject to confirm baseline separation.

Protocol B: Preparative SFC Isolation via Stacked Injections

Objective: Isolate the (1S,5R) enantiomer continuously with zero cross-contamination.

  • Scale-Up Calculation: Transfer the analytical isocratic method (15% MeOH) to a preparative column (250 x 21.2 mm, 5 µm). Scale the flow rate geometrically by the ratio of the column radii squared ( rprep2​/ranal2​≈21.2 ). Set flow to 70 mL/min.

  • Sample Preparation: Dissolve the racemic mixture in pure Methanol at a concentration of 50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to protect the column frit.

  • Stacked Injection Programming: Program the autosampler to inject 1.0 mL (50 mg) every 4.5 minutes.

    • Causality Check: Because the cycle time is 5 minutes and the peaks elute between 3.0 and 4.2 minutes, injecting every 4.5 minutes ensures the void volume of the next injection overlaps with the elution of the previous, maximizing throughput without peak intersection.

  • Real-Time Polarimetric Validation: Couple the UV detector (set to 210 nm for the imide carbonyl) in series with a chiral polarimetric detector.

    • Validation Gate: The fraction collector is programmed using Boolean logic: Collect Fraction 1 ONLY IF UV > 50 mAU AND Polarimeter Signal is Positive (+). If the polarimetric signal drops to zero or goes negative, the valve automatically diverts to waste or Fraction 2. This ensures that even if retention times drift due to pressure fluctuations, enantiomeric purity is strictly maintained.

  • Recovery: Evaporate the Methanol from Fraction 1 under reduced pressure to yield the pure (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione as a white crystalline solid.

Conclusion

For the isolation of sterically constrained, hydrogen-bonding molecules like (1S,5R)-1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione, Supercritical Fluid Chromatography is objectively superior to NP-HPLC. By leveraging the high diffusivity of scCO₂ and the competitive hydrogen-bonding of Methanol, SFC eliminates the peak tailing inherent to imide-CSP interactions, resulting in a 7-fold increase in daily productivity and a 95% reduction in organic solvent waste.

References

  • Synthesis of All Four Stereoisomers of 3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid The Journal of Organic Chemistry (ACS Publications)[Link]

  • Design, Synthesis, and Evaluation of Nonretinoid Retinol Binding Protein 4 Antagonists for the Potential Treatment of Atrophic Age-Related Macular Degeneration and Stargardt Disease Journal of Medicinal Chemistry (PMC)[Link]

  • 1H NMR Studies of Drugs with Achiral and Chiral Lanthanide Shift Reagents. CGP29953: Analog of the Aromatase Inhibitor, Aminoglutethimide Spectroscopy Letters (Taylor & Francis)[Link]

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 3-Azabicyclo[3.1.0]hexane-2,4-dione,1-methyl-(9CI)

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote compliance; it must be driven by a deep understanding of chemical causality. 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (CAS 1...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that laboratory safety cannot rely on rote compliance; it must be driven by a deep understanding of chemical causality. 3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- (CAS 148236-92-4 / 426818-34-0) is a highly valuable, rigid bicyclic imide scaffold utilized extensively in the synthesis of CNS-active therapeutics—including triple reuptake inhibitors and spiro-fused oxindoles.

Because of its low molecular weight (125.13 g/mol )[1] and its physical state as a fine crystalline powder, this intermediate presents specific operational challenges, primarily related to electrostatic aerosolization and mucosal irritation[2]. This guide provides a self-validating, causality-driven framework for selecting Personal Protective Equipment (PPE) and executing safe operational workflows.

Hazard Characterization & Physicochemical Causality

To select the correct PPE, we must first understand the physicochemical behavior of the molecule. Bicyclic imides like 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives are known to be acute irritants[2][3]. When handled in ambient humidity, the dry powder is prone to static charge accumulation, increasing the risk of inhalation exposure (fly-away) and subsequent respiratory tract irritation.

Quantitative Hazard Summary
Property / HazardSpecification / GHS ClassificationOperational Implication
Molecular Weight 125.13 g/mol [1]Low mass increases aerosolization risk during transfer.
Skin Corrosion/Irritation Category 2 (H315)[2]Direct contact causes localized epidermal inflammation.
Serious Eye Damage Category 2A (H319)[2]Particulate contact causes severe ocular irritation.
Target Organ Toxicity Category 3 (H335)[2]Inhalation of dust triggers respiratory tract spasms.

The PPE Matrix: Causality-Driven Selection

Standard laboratory PPE is insufficient for handling pharmacologically active intermediates without a targeted strategy. Every piece of equipment must serve as a validated barrier against the specific hazards of the 1-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione scaffold.

PPE CategoryRequired SpecificationScientific Rationale (The "Why")
Hand Protection Nitrile gloves (min. 4 mil thickness, EN 374 compliant). Double-gloving recommended.Nitrile provides superior chemical resistance to organic imides compared to latex. Double-gloving ensures a sterile inner barrier is maintained if the outer glove is contaminated during weighing.
Eye Protection Non-vented chemical safety goggles (ANSI Z87.1+ / EN 166).Standard safety glasses leave the orbital cavity exposed to airborne dust. Non-vented goggles prevent fine, statically charged particles from bypassing the lenses[2].
Respiratory N95/P100 particulate respirator OR ABEK-P2 cartridge mask[4].Because the primary risk is the inhalation of aerosolized H335-classified dust[2], a high-efficiency particulate filter is mandatory if handling outside a Class II Biosafety Cabinet or Fume Hood.
Body Protection Flame-resistant (FR) lab coat with knit cuffs; closed-toe impermeable footwear.Knit cuffs prevent the sleeves from dragging through the powder, mitigating the risk of tracking the active intermediate outside the containment zone.

Operational Workflow: Safe Weighing and Transfer

The majority of laboratory exposures to 3-azabicyclo[3.1.0]hexane-2,4-dione derivatives occur during the weighing phase due to electrostatic repulsion. The following step-by-step methodology is designed as a self-validating system to ensure zero-exposure transfer.

Step-by-Step Methodology:
  • Environmental Validation: Verify that the fume hood face velocity is operating between 80–100 feet per minute (fpm). Causality: Velocities >120 fpm create turbulent eddies that will blow the lightweight powder out of the sash.

  • Static Mitigation: Discharge static electricity from your gloves by touching a grounded metal surface. Use an anti-static ionizer fan inside the hood if the ambient humidity is below 40%.

  • Tool Selection: Utilize a grounded, stainless-steel spatulas or anti-static polypropylene scoops. Avoid standard polystyrene weigh boats; use anti-static weigh paper or glass watch glasses.

  • Transfer Protocol: Keep the source container and the receiving flask as close together as possible. Transfer the powder slowly to prevent dust clouds.

  • Decontamination: Once the transfer is complete, wipe down the exterior of the receiving flask and the balance pan with a lint-free wipe dampened with 70% ethanol or isopropanol.

PPE_Workflow Start Pre-Operation: Assess Task Hood Verify Fume Hood Velocity (80-100 fpm) Start->Hood PPE Don PPE: Nitrile, Goggles, Knit-Cuff Lab Coat Hood->PPE Weigh Weighing Process: Use Anti-Static Tools PPE->Weigh Transfer Transfer to Reaction Vessel Weigh->Transfer Decon Wipe Down Balance (70% EtOH) Transfer->Decon Doff Doff PPE & Wash Hands Decon->Doff End Operation Complete Doff->End

Validated operational workflow for handling 3-Azabicyclo[3.1.0]hexane-2,4-dione derivatives.

Emergency Spill Response and Disposal Plan

In the event of a breach in containment, immediate and structured action is required to prevent respiratory exposure and environmental contamination[2].

Spill Containment Methodology:
  • Immediate Isolation: If a spill occurs outside the fume hood, immediately evacuate personnel from the immediate vicinity.

  • PPE Upgrade: Responders must upgrade to a half-face respirator with P100/ABEK-P2 cartridges[4] before approaching the spill.

  • Wet Containment (Crucial Step): Do not dry sweep. Dry sweeping aerosolizes the H335-classified powder. Lightly mist the spilled powder with water or cover it with damp, inert absorbent pads to suppress dust generation.

  • Collection: Use a non-sparking, disposable plastic scoop to collect the dampened material. Place it into a chemically compatible, sealable hazardous waste container.

  • Surface Decontamination: Wash the spill site thoroughly with soap and copious amounts of water, followed by an ethanol wipe down to remove residual organic traces[5].

Disposal Logistics:

3-Azabicyclo[3.1.0]hexane-2,4-dione, 1-methyl- must not be discharged into municipal drains[2]. All contaminated PPE, weigh boats, and spill cleanup materials must be treated as hazardous solid waste. Consolidate waste in a clearly labeled, sealed polyethylene bag or drum, and route it to a licensed environmental disposal facility for high-temperature incineration[6].

Spill_Response Spill Spill Detected: Imide Powder Assess Assess Location (Hood vs. Bench) Spill->Assess Evacuate Evacuate Area & Upgrade to P100 Mask Assess->Evacuate Bench/Floor Contain Wet Containment: Mist with Water / Damp Pads Assess->Contain Inside Hood Evacuate->Contain Clean Collect with Disposable Scoop Contain->Clean Decon Decontaminate Surface (Soap, Water, EtOH) Clean->Decon Dispose Seal in HazMat Bag for Incineration Decon->Dispose

Emergency spill response and containment pathway for aerosol-risk powders.

References

  • National Institutes of Health (NIH) - PMC. "Study of Cytotoxicity of Spiro-Fused [3-Azabicyclo[3.1.0]hexane]oxindoles." PubMed Central. Available at:[Link][7]

  • PubChem - NIH. "3-Azabicyclo[3.1.0]hexane-2,4-dione | C5H5NO2." National Library of Medicine. Available at:[Link][3]

  • Capot Chemical. "MSDS of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione." Capotchem. Available at: [Link][4]

  • Google Patents. "US9205074B2 - 1-aryl-3-azabicyclo[3.1.0]hexanes: preparation and use to treat neuropsychiatric disorders." Google Patents. Available at:[8]

Sources

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